PD153035 Hydrochloride
Description
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171414 | |
| Record name | PD-153035 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-45-4, 205195-07-9 | |
| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 153035 Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PD153035 Hydrochloride: An In-depth Technical Guide on Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD153035 Hydrochloride is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its target specificity, collating quantitative data on its inhibitory activity, detailing relevant experimental methodologies, and illustrating the core signaling pathways affected. As a quinazoline-based, ATP-competitive inhibitor, PD153035 has demonstrated significant utility in cancer research, particularly in studies involving tumors that overexpress EGFR. Its high affinity for EGFR, with inhibitory constants in the picomolar range, underscores its specificity and potency. While it exhibits some activity against the closely related HER2/neu receptor, it is substantially less potent. This high degree of selectivity against a panel of other tyrosine and serine/threonine kinases makes it a valuable tool for elucidating the specific roles of EGFR signaling in cellular processes and disease.
Core Target: Epidermal Growth Factor Receptor (EGFR)
PD153035 is a highly potent and specific inhibitor of the EGFR tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
Quantitative Inhibitory Activity
The inhibitory potency of PD153035 against EGFR has been extensively documented in cell-free and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity against EGFR
| Parameter | Value | Assay Conditions |
| Ki | 5.2 pM | Cell-free assay[1][2] |
| 6 pM | Cell-free assay[3][4] | |
| IC50 | 25 pM | Cell-free assay, isolated EGFR from A431 cells[5][3] |
| 29 pM | Cell-free assay[2][4] |
Table 2: Cellular Inhibitory Activity against EGFR Phosphorylation and Cell Growth
| Cell Line | IC50 (Growth Inhibition) | IC50 (EGFR Phosphorylation) | Notes |
| A431 (human epidermoid carcinoma) | 0.22 µM[4] | 14 nM[4], 1.52 µM[3] | Overexpresses EGFR |
| DiFi (human colon adenocarcinoma) | 0.3 µM[4] | - | |
| DU145 (human prostate carcinoma) | 0.4 µM[4] | - | |
| MDA-MB-468 (human breast adenocarcinoma) | 0.68 µM[4] | - | Overexpresses EGFR |
| ME180 (human cervical carcinoma) | 0.95 µM[4] | - | |
| NPC-TW01 (nasopharyngeal carcinoma) | 12.9 µM[4] | - | |
| NPC-TW04 (nasopharyngeal carcinoma) | 9.8 µM[4] | - | |
| HONE1 (nasopharyngeal carcinoma) | 18.6 µM[4] | - |
Off-Target Profile and Selectivity
A key attribute of PD153035 is its high selectivity for EGFR over other kinases, which is critical for its utility as a specific research tool.
HER2/neu (ErbB2)
PD153035 demonstrates some inhibitory activity against HER2/neu, a closely related member of the ErbB family of receptor tyrosine kinases. However, this inhibition is significantly less potent compared to its effect on EGFR.[6] In HER2/neu-overexpressing cell lines, micromolar concentrations of PD153035 are required to reduce heregulin-dependent tyrosine phosphorylation, with concentrations ranging from 1400-2800 nM.[6] In colony-forming assays, PD153035 showed minimal activity in cells with high HER2/neu levels but normal EGFR expression.[6]
Other Kinases
PD153035 has been shown to have little to no effect on a range of other tyrosine kinases at concentrations as high as 50 µM.[3] These include:
-
Colony-Stimulating Factor 1 Receptor (CSF-1R)[4]
This high degree of selectivity underscores its utility as a specific probe for EGFR-mediated signaling pathways.
EGFR-Independent Effects
Interestingly, some studies have reported EGFR-independent activities of PD153035. It has been shown to upregulate the expression of retinoic acid receptor-beta (RAR-β) through epigenetic mechanisms, including DNA intercalation and histone acetylation, in an EGFR-independent manner. This effect was not observed with other EGFR inhibitors like ZD1839 (Gefitinib).[7] Additionally, PD153035 has been found to reverse multidrug resistance mediated by the ABCG2 transporter.[8]
Signaling Pathways
PD153035 primarily exerts its effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates multiple downstream signaling pathways that regulate critical cellular functions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
PD153035 Hydrochloride: An In-Depth Technical Guide to its EGFR Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD153035 Hydrochloride for the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent and highly specific inhibitor of the EGFR tyrosine kinase.[1][2] Its high affinity is demonstrated by low picomolar inhibition constants (Ki) and IC50 values. The following table summarizes the key quantitative data for the binding affinity of PD153035 to EGFR.
| Parameter | Value (pM) | Assay Type | Reference |
| Ki | 5.2 | Cell-free | [1] |
| Ki | 6 | Cell-free | [3][4] |
| IC50 | 25 | Cell-free | [3][4][5] |
| IC50 | 29 | Cell-free | [6] |
Note: The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Mechanism of Action
PD153035 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[6][7] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1][2][8] This inhibition is highly selective for EGFR, with minimal effects on other tyrosine kinases such as PDGFR, FGFR, and Src at similar concentrations.[4][8]
EGFR Signaling Pathway and Inhibition by PD153035
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[9][10] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[11][12] Aberrant activation of the EGFR signaling pathway is a common feature in many types of cancer.
PD153035 inhibits the initial step of this cascade by preventing EGFR autophosphorylation. This blockade effectively shuts down the downstream signaling pathways that drive tumorigenesis.
Caption: EGFR Signaling Pathway and the inhibitory action of PD153035.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the EGFR binding affinity and inhibitory activity of PD153035.
Biochemical EGFR Kinase Assay (In Vitro)
This assay directly measures the ability of PD153035 to inhibit the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well white plates
Procedure:
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in kinase buffer.
-
Inhibitor and Enzyme Incubation: Add 5 µL of the diluted PD153035 or vehicle control (DMSO) to the wells of a 96-well plate. Add 5 µL of a solution containing the EGFR kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.
-
Measure Luminescence: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of PD153035 and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. rsc.org [rsc.org]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PD153035 Hydrochloride: A Potent EGFR Tyrosine Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PD153035 Hydrochloride is a potent and specific, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its discovery as a member of the 4-anilinoquinazoline (B1210976) class of compounds marked a significant advancement in the targeted therapy of cancers characterized by the overexpression or mutation of EGFR. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer, and head and neck cancers. This has established EGFR as a prime target for anticancer drug development.
PD153035, chemically known as 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, emerged from research efforts focused on identifying small molecule inhibitors of the EGFR tyrosine kinase. Its hydrochloride salt is the form commonly used in research. PD153035 exhibits high affinity and specificity for the ATP binding site within the EGFR kinase domain, effectively blocking the initiation of downstream signaling cascades.
Discovery and Rationale
The development of PD153035 was rooted in the exploration of the 4-anilinoquinazoline scaffold as a pharmacophore for potent EGFR inhibition. Structure-activity relationship (SAR) studies revealed that specific substitutions on both the quinazoline (B50416) ring and the anilino moiety could dramatically influence inhibitory potency and selectivity. The 3-bromo substitution on the anilino ring and the 6,7-dimethoxy groups on the quinazoline core of PD153035 were found to be critical for its exceptional inhibitory activity.
Synthesis of this compound
The synthesis of PD153035 follows a general procedure for the preparation of 4-anilinoquinazoline derivatives. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline
Materials:
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-bromoaniline (1.1 equivalents) in isopropanol is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with isopropanol and then diethyl ether to yield 4-(3-bromoanilino)-6,7-dimethoxyquinazoline as a solid.
-
For the preparation of the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., a mixture of methanol (B129727) and diethyl ether) and treated with a solution of HCl in diethyl ether or isopropanol.
-
The resulting precipitate, this compound, is collected by filtration, washed with diethyl ether, and dried under vacuum.
Biological Activity and Mechanism of Action
PD153035 is a highly potent inhibitor of EGFR tyrosine kinase. It competitively binds to the ATP-binding site of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Pharmacological Data
| Parameter | Value | Cell Line/System | Reference |
| Ki (EGFR) | 5.2 pM | Cell-free assay | [1] |
| IC50 (EGFR) | 25 pM | Cell-free assay | [2] |
| IC50 (EGFR Autophosphorylation) | 14 nM | A431 cells | [3] |
| IC50 (Cell Growth) | < 1 µM | Various EGFR-overexpressing cell lines | [4] |
Mechanism of Action: EGFR Signaling Inhibition
PD153035 effectively blocks the EGF-dependent phosphorylation of EGFR.[1] This inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins, including those in the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways. The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.
EGFR Signaling Pathway Inhibition by PD153035.
Experimental Protocols for Biological Evaluation
EGFR Kinase Inhibition Assay
This assay determines the in vitro potency of PD153035 against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP analog
-
This compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of PD153035 in kinase reaction buffer.
-
In a 96-well plate, add the EGFR kinase and the peptide substrate to each well.
-
Add the PD153035 dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescent ATP analog).
-
Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution like 30% acetic acid).
-
Spot the reaction mixture onto phosphocellulose paper or filter plates.
-
Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each PD153035 concentration and determine the IC₅₀ value.
Workflow for EGFR Kinase Inhibition Assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of PD153035 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of PD153035 in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of PD153035. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of EGFR Phosphorylation
This method is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation in intact cells.
Materials:
-
Cancer cell line (e.g., A431)
-
Serum-free cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of PD153035 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
Conclusion
This compound is a cornerstone molecule in the study of EGFR inhibition. Its high potency and specificity have made it an invaluable tool for elucidating the role of EGFR in cancer biology and for the preclinical evaluation of targeted therapies. The synthetic accessibility of the 4-anilinoquinazoline scaffold and the robust biological assays for its characterization continue to facilitate research in this critical area of oncology drug discovery. This technical guide provides a comprehensive overview of the key methodologies and data associated with PD153035, serving as a valuable resource for the scientific community.
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
PD153035 Hydrochloride: A Technical Guide to a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD153035 Hydrochloride is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth technical guide on its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in experimental settings. The information is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating EGFR signaling and as a reference compound in drug discovery programs.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a valuable research tool due to its exceptional potency and selectivity for EGFR, enabling the specific interrogation of EGFR-mediated signaling pathways.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine, monohydrochloride |
| Synonyms | AG-1517, SU-5271, ZM-252868 |
| Molecular Formula | C₁₆H₁₄BrN₃O₂ · HCl |
| Molecular Weight | 396.67 g/mol |
| Solubility | Soluble in DMSO (up to 2 mg/mL with warming) |
| Storage | Store at 2-8°C, desiccated. |
Mechanism of Action
PD153035 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the EGFR kinase, it prevents the autophosphorylation of the receptor upon ligand binding. This blockade of autophosphorylation inhibits the initiation of downstream signaling cascades, ultimately leading to a reduction in cell proliferation and survival in EGFR-dependent cells.
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell growth and survival. PD153035 directly inhibits the initial autophosphorylation step, thereby blocking the activation of these critical pathways.[1]
Quantitative Data
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC₅₀ Value | Kᵢ Value | Reference(s) |
| EGFR | Cell-free assay | 25 pM | 6 pM | [2] |
| EGFR | Cell-free assay | 29 pM | 5.2 pM |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Assay Type | IC₅₀ Value (µM) | Notes | Reference(s) |
| A431 | Epidermoid Carcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |
| DiFi | Colorectal Adenocarcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |
| DU145 | Prostate Carcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |
| MDA-MB-468 | Breast Adenocarcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |
| ME180 | Cervical Carcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |
| Various | HER2/neu-overexpressing | Heregulin-dependent Tyr Phos. | Not reached (up to 2.5 µM) | PD153035 is significantly less potent against HER2/neu.[3] | [3] |
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is a general guideline for determining the inhibitory activity of PD153035 against EGFR kinase in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]
-
ATP
-
EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
DMSO
-
96-well or 384-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare PD153035 Dilutions: Prepare a stock solution of PD153035 in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant EGFR kinase in kinase buffer to the desired concentration.
-
Assay Setup: To each well of the microplate, add the diluted EGFR kinase.
-
Inhibitor Addition: Add the serially diluted PD153035 or vehicle control (DMSO) to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a solution of ATP and EGFR substrate in kinase buffer. Add this solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen detection reagent (e.g., by measuring ADP production).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PD153035 concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of PD153035 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of PD153035 in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of PD153035. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PD153035 concentration to determine the IC₅₀ value.
Western Blot for EGFR Phosphorylation
This protocol outlines the steps to analyze the effect of PD153035 on EGFR autophosphorylation in cells.
Materials:
-
Cancer cell line (e.g., A431)
-
Serum-free and complete cell culture medium
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of PD153035 for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control to normalize the data.
Selectivity Profile
PD153035 demonstrates high selectivity for EGFR over other tyrosine kinases. At concentrations where it potently inhibits EGFR, it shows little to no effect on other receptor tyrosine kinases such as PDGFR, FGFR, and InsR, as well as non-receptor tyrosine kinases like Src. However, it does exhibit some inhibitory activity against the closely related HER2/neu receptor, albeit at significantly higher concentrations than those required for EGFR inhibition.[3]
Conclusion
This compound is a powerful and specific inhibitor of EGFR tyrosine kinase, making it an indispensable tool for cancer research and drug discovery. Its high potency and selectivity allow for the precise investigation of EGFR signaling pathways and their role in cancer biology. The experimental protocols provided in this guide offer a framework for utilizing PD153035 to assess its biochemical and cellular effects, facilitating further research into EGFR-targeted therapies.
References
- 1. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Potent and Selective Inhibition of EGFR Autophosphorylation by PD153035 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism and effects of PD153035 Hydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We delve into its inhibitory action on EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. This document consolidates quantitative data on the potency of PD153035, details comprehensive experimental protocols for assessing its activity, and provides visual representations of the EGFR signaling pathway and experimental workflows to support researchers in the field of oncology and signal transduction.
Introduction to this compound
PD153035, also known as SU-5271, is a quinazoline-based, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Its hydrochloride salt is a commonly used form in research settings. The compound exhibits high affinity and specificity for the ATP-binding site within the kinase domain of EGFR, thereby preventing the autophosphorylation of the receptor upon ligand binding.[1] This blockade of EGFR activation leads to the suppression of downstream signaling cascades and subsequent inhibition of cellular processes such as mitogenesis and oncogenic transformation.[2][3]
Mechanism of Action
The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and a conformational change in the intracellular kinase domain. This allosteric activation facilitates the transfer of the gamma-phosphate from ATP to specific tyrosine residues on the C-terminal tail of the receptor, a process known as autophosphorylation. These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes that initiate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
PD153035 acts as a reversible, ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain.[1] By occupying this site, PD153035 prevents ATP from binding, thereby directly inhibiting the autophosphorylation of the receptor and blocking the initiation of downstream signaling cascades.
Quantitative Analysis of PD153035 Potency
PD153035 is a highly potent inhibitor of EGFR, with its inhibitory activity quantified by various parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize the reported potency of PD153035 in both cell-free and cell-based assays.
Table 1: In Vitro (Cell-Free) Inhibitory Activity of PD153035 against EGFR
| Parameter | Value | Assay Conditions |
| IC50 | 25 pM | Isolated EGFR tyrosine kinase activity |
| Ki | 6 pM | ATP-competitive inhibition of EGFR tyrosine kinase |
| Ki | 5.2 pM | Specific and potent inhibition of EGFR tyrosine kinase |
Data compiled from multiple sources.[1][2][4]
Table 2: Cellular Inhibitory Activity of PD153035 on EGFR Autophosphorylation and Cell Growth
| Cell Line | Assay Type | IC50 |
| A431 (human epidermoid carcinoma) | EGF-stimulated tyrosine phosphorylation | 14 nM - 15 nM |
| Swiss 3T3 (fibroblast) | EGF-stimulated tyrosine phosphorylation | 15 nM |
| A431 | Growth Inhibition | 0.22 µM |
| DiFi (human colon adenocarcinoma) | Growth Inhibition | 0.3 µM |
| DU145 (human prostate carcinoma) | Growth Inhibition | 0.4 µM |
| MDA-MB-468 (human breast adenocarcinoma) | Growth Inhibition | 0.68 µM |
| ME180 (human cervical carcinoma) | Growth Inhibition | 0.95 µM |
Data compiled from multiple sources.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of PD153035 on EGFR autophosphorylation and cell proliferation.
In Vitro EGFR Kinase Assay (Luminescence-Based)
This assay measures the ability of PD153035 to inhibit the enzymatic activity of purified EGFR kinase by quantifying ADP production.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 5 µL of each PD153035 dilution or vehicle control (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the EGFR kinase and the peptide substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the PD153035 concentration.
Cellular EGFR Autophosphorylation Assay (Western Blot)
This assay assesses the ability of PD153035 to inhibit EGF-induced EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other EGFR-overexpressing cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
Human Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed A431 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an anti-total EGFR antibody.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of PD153035 on the proliferation of EGFR-dependent cancer cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Cell culture medium
-
This compound
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
Caption: EGFR signaling pathway and the inhibitory action of PD153035.
Caption: Experimental workflow for analyzing EGFR autophosphorylation.
Caption: Logical flow of PD153035's mechanism of action.
Conclusion
This compound is a powerful research tool for investigating EGFR-mediated signaling. Its high potency and selectivity make it an ideal compound for studying the role of EGFR in various cellular processes and for preclinical evaluation in EGFR-driven cancer models. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to effectively utilize PD153035 in their studies and contribute to the development of novel anticancer therapies.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
PD153035 Hydrochloride: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD153035 Hydrochloride is a potent and highly specific, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As an ATP-competitive inhibitor, it has demonstrated significant utility in basic cancer research for studying EGFR-dependent signaling and its role in oncogenesis.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers utilizing this compound in their investigations into cancer biology and drug development.
Core Properties and Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR.[3] By competing with ATP for its binding site, it effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[2][4] This inhibition is highly potent, with activity observed at picomolar concentrations.[5][6]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 183322-45-4 | [7] |
| Molecular Formula | C₁₆H₁₄BrN₃O₂ · HCl | [7] |
| Molecular Weight | 396.67 g/mol | [7] |
| Purity | ≥98% (HPLC) | [2][8] |
| Appearance | Solid powder | [2] |
| Solubility | DMSO: 0.25 mg/mL, DMF: 0.16 mg/mL | [1] |
Biological Activity and Potency
| Parameter | Value | Target | Reference |
| IC₅₀ | 25 pM | EGFR Tyrosine Kinase | [2][5] |
| Ki | 5.2 - 6 pM | EGFR Tyrosine Kinase | [1][5] |
| Cellular IC₅₀ (EGFR Autophosphorylation) | 14 nM | A431 cells | [5] |
Signaling Pathway Inhibition
PD153035's primary mode of action is the direct inhibition of EGFR, which in turn blocks the activation of major downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. These pathways include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[9][10]
Figure 1: Simplified EGFR signaling cascade and the inhibitory action of PD153035.
Experimental Protocols
In Vitro EGFR Autophosphorylation Assay
This assay determines the ability of PD153035 to inhibit the phosphorylation of EGFR in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
Western blotting equipment and reagents
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Culture: Plate A431 cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of PD153035 (e.g., 0-100 nM) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize phospho-EGFR levels to total-EGFR. Calculate the IC₅₀ value for inhibition of EGFR autophosphorylation.[3][5]
Cell Proliferation (MTT) Assay
This assay measures the effect of PD153035 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of PD153035 for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.[11]
Figure 2: A generalized workflow for in vitro experiments using PD153035.
Selectivity and Applications in Cancer Research
PD153035 exhibits high selectivity for EGFR over other tyrosine kinases.[5] For instance, its inhibitory concentration for HER2/neu, a closely related receptor, is significantly higher (1400-2800 nM) than for EGFR.[3] This specificity makes it an excellent tool for dissecting the specific roles of EGFR in cancer biology.
Key Research Applications:
-
Validating EGFR as a Therapeutic Target: Studies have used PD153035 to demonstrate that inhibition of EGFR can suppress the proliferation and clonogenicity of various cancer cell lines that overexpress the receptor.[3][12]
-
Investigating Autocrine/Paracrine Signaling: The compound has been instrumental in studying tumors driven by the endogenous production of EGFR ligands.[3]
-
Overcoming Drug Resistance: Research has explored the use of PD153035 to reverse multidrug resistance mediated by transporters like ABCG2, suggesting a potential role in combination therapies.[13]
-
In Vivo Studies: PD153035 has been used in animal models to inhibit tumor growth and EGFR signaling in vivo, providing a basis for preclinical evaluation of EGFR inhibitors.[14][15]
Conclusion
This compound remains a cornerstone tool for basic cancer research focused on EGFR signaling. Its high potency and selectivity allow for precise investigation of EGFR's function in cancer cells. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize PD153035 in their studies, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PD 153035 hydrochloride | CAS 183322-45-4 | ZM 252868 | PD153035 | Tocris Bioscience [tocris.com]
- 7. scbt.com [scbt.com]
- 8. PD-153035 hydrochloride|lookchem [lookchem.com]
- 9. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PD153035 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 Hydrochloride is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It binds competitively to the ATP binding site of the EGFR, effectively blocking its autophosphorylation and downstream signaling pathways.[3] This inhibition of EGFR activity makes PD153035 a valuable tool for studying cellular processes mediated by EGFR, such as cell proliferation, differentiation, and oncogenic transformation.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | SU-5271 Hydrochloride, AG-1517 Hydrochloride, ZM 252868 Hydrochloride | [3][5] |
| Molecular Formula | C₁₆H₁₅BrClN₃O₂ | [1] |
| Molecular Weight | 396.67 g/mol | [1][5] |
| Appearance | Crystalline solid | [6] |
| Purity (by HPLC) | ≥98% | [4] |
Solubility
| Solvent | Solubility | Comments | Source |
| DMSO | ≥3.97 mg/mL (approx. 10 mM) | Gentle warming and/or ultrasonication may be required. | [1][3] |
| Dimethylformamide (DMF) | ~0.16 mg/mL | [6] | |
| Water | Insoluble | [3] | |
| Ethanol | Insoluble | [3] |
Biological Activity
| Parameter | Value | Cell Line/System | Source |
| Ki (EGFR) | 6 pM | Cell-free assay | [1][4] |
| IC₅₀ (EGFR) | 25 pM | Cell-free assay | [1][4] |
| IC₅₀ (EGF-stimulated receptor autophosphorylation) | 14 nM | A431 human epidermoid carcinoma cells | [1][5] |
| IC₅₀ (Cell Growth Inhibition) | 0.22 - 2.5 µM | Various EGF receptor-positive cell lines | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of the compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
-
Warming and Sonication (if necessary):
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous solutions.[6] To prepare working solutions in aqueous media, dilute the DMSO stock solution into the aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%). We do not recommend storing aqueous solutions for more than one day.[6]
Visualizations
EGFR Signaling Pathway and Inhibition by PD153035
Caption: EGFR signaling pathway and its inhibition by PD153035.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes: Detection of p-EGFR Inhibition by PD153035 Hydrochloride using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation at multiple tyrosine residues, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways. Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3] PD153035 Hydrochloride is a potent and specific inhibitor of the EGFR tyrosine kinase, effectively blocking its phosphorylation and subsequent signal transduction.[4][5][6] This document provides a detailed protocol for assessing the inhibitory effect of this compound on EGFR phosphorylation in a cellular context using Western blotting.
Principle
This protocol utilizes the Western blot technique to semi-quantitatively measure the levels of phosphorylated EGFR (p-EGFR) in cell lysates. Cells overexpressing EGFR, such as the A431 human epidermoid carcinoma cell line, are treated with varying concentrations of this compound prior to stimulation with Epidermal Growth Factor (EGF).[5][7] By comparing the p-EGFR signal in treated versus untreated cells, the inhibitory activity of this compound can be determined. Total EGFR levels are also measured to ensure that the observed decrease in p-EGFR is due to inhibition of phosphorylation and not a reduction in the total amount of the receptor.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent inhibition of EGFR phosphorylation by this compound in A431 cells. This data is illustrative and based on reported IC50 values and concentrations for complete inhibition.[4][8] Actual results may vary depending on experimental conditions.
| PD153035 HCl (nM) | p-EGFR Level (Normalized to Total EGFR) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 5 | 0.60 | 40% |
| 10 | 0.45 | 55% |
| 25 | 0.20 | 80% |
| 50 | 0.05 | 95% |
| 100 | < 0.01 | > 99% |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: A431 (human epidermoid carcinoma) cells, known for their high expression of EGFR, are recommended for this protocol.
-
Cell Seeding: Plate A431 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a serum-free medium.[3]
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[6]
-
Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
-
EGF Stimulation:
-
Following pre-treatment, stimulate the cells with 100 ng/mL of EGF for 15-30 minutes to induce EGFR phosphorylation.[3]
-
Include an unstimulated, untreated control group.
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
-
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR in 5% BSA/TBST according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total EGFR on the same membrane, the membrane can be stripped of the p-EGFR antibody and re-probed with an antibody against total EGFR. Follow a validated stripping protocol.
-
Mandatory Visualizations
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Using PD153035 Hydrochloride in Cell Viability Assays
Introduction
PD153035 Hydrochloride is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the ErbB family of receptors, EGFR plays a critical role in regulating cell proliferation, survival, and differentiation.[4][5] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6] PD153035 selectively targets the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8] This inhibitory action makes PD153035 an invaluable tool for cancer research, particularly for studying the effects of EGFR signaling blockade on tumor cell viability and for screening potential therapeutic agents.
These application notes provide a detailed protocol for utilizing this compound in a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[9]
Mechanism of Action
PD153035 is a specific inhibitor of the EGFR tyrosine kinase with a Ki (inhibition constant) of 5.2 pM.[1] It functions by competing with ATP for its binding site on the intracellular kinase domain of EGFR. This prevents the receptor's autophosphorylation upon ligand binding, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[7][10] PD153035 has been shown to inhibit EGF-dependent receptor phosphorylation at nanomolar concentrations and suppress the proliferation of various human cancer cell lines that overexpress EGFR.[1][2][3] Its efficacy is often correlated with the number of EGFRs present on the cell surface.[2][3]
Data Presentation
The inhibitory effect of PD153035 is most pronounced in cell lines with high EGFR expression. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.
Table 1: Representative IC50 Values of PD153035 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Expression | IC50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | High | < 1.0 | [2][8] |
| DiFi | Colorectal Cancer | High | < 1.0 | [2] |
| GEO | Colorectal Cancer | High | < 1.0 | [2] |
| SK-BR-3 | Breast Cancer | Low (High HER2) | > 2.5 | [2][3] |
| MDA-453 | Breast Cancer | Low (High HER2) | > 2.5 | [2] |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell seeding density and incubation time.
Visualizations
EGFR Signaling Pathway and PD153035 Inhibition
Experimental Workflow for Cell Viability Assay
Experimental Protocols
This section details the protocol for conducting an MTT cell viability assay to evaluate the efficacy of this compound.
A. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
EGFR-overexpressing cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[11]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
B. Protocol Steps
1. Preparation of PD153035 Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO.[1][8]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding
-
Culture the selected cell line (e.g., A431) under standard conditions (37°C, 5% CO2).
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension in complete culture medium to a final concentration for seeding (e.g., 1 x 10⁴ cells/well in 100 µL for a 96-well plate).[12] The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow the cells to attach and resume growth.[13]
3. Cell Treatment
-
On the following day, prepare serial dilutions of PD153035 in complete culture medium from your stock solution. A typical concentration range could be from 0.01 µM to 10 µM.
-
Ensure the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤0.1%).[11]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentration of PD153035.
-
Include "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells) groups.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[11]
4. MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][14]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
After this incubation, carefully aspirate the medium without disturbing the purple formazan crystals at the bottom of the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[11][12]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[9]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software to determine the IC50 value, which is the concentration of PD153035 that inhibits cell viability by 50%.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: PD153035 Hydrochloride in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 Hydrochloride is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of signaling pathways that control cell growth, proliferation, and survival. In many non-small cell lung cancer (NSCLC) cases, EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor progression. This compound targets the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking its downstream signaling and inhibiting cancer cell proliferation. Furthermore, recent studies have highlighted its role in reversing multidrug resistance, a significant challenge in cancer therapy. These application notes provide a comprehensive overview of the use of this compound in NSCLC cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Data Presentation
The efficacy of this compound has been evaluated in various cancer cell lines, particularly those with high levels of EGFR expression. The following tables summarize the key quantitative findings from published research.
Table 1: Inhibitory Concentration (IC50) of PD153035 in Cancer Cell Lines
| Cell Line Type | EGFR Expression | IC50 (µM) | Reference |
| Most EGFR-overexpressing cell lines | High | < 1 | [1] |
| Malignant Pleural Mesothelioma | High | 1.5 - 2.0 | [2] |
| Malignant Pleural Mesothelioma | Low | 3.0 - >10.0 | [2] |
Table 2: Effect of PD153035 on EGFR Phosphorylation and Multidrug Resistance
| Parameter | Cell Line | Concentration | Effect | Reference |
| EGF-dependent EGFR Autophosphorylation | EGFR-overexpressing cells | > 75 nM | Complete inhibition | [1] |
| Reversal of ABCG2-mediated Multidrug Resistance | H460/MX20 (NSCLC) | 3 µM and 6 µM | Significant reversal | [3] |
Signaling Pathways and Mechanisms of Action
PD153035 primarily exerts its anti-cancer effects by inhibiting the EGFR signaling pathway. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling, predominantly through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. PD153035, by blocking the initial autophosphorylation of EGFR, effectively shuts down these pro-survival signals.
Another critical mechanism of action for PD153035 in NSCLC is its ability to reverse multidrug resistance (MDR). This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2, which actively pump chemotherapeutic drugs out of cancer cells. PD153035 has been shown to down-regulate the expression of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[3]
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD153035 Hydrochloride in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 Hydrochloride is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] In the context of breast cancer, a disease frequently characterized by aberrant EGFR signaling, PD153035 has emerged as a valuable tool for preclinical research. Its application extends to investigating the role of EGFR in tumor cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer research, compiled from peer-reviewed literature.
Mechanism of Action
PD153035 exerts its anti-cancer effects through a dual mechanism of action:
-
EGFR Tyrosine Kinase Inhibition: PD153035 competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell growth and survival.[1][2] This targeted inhibition has been demonstrated to suppress the proliferation of EGFR-overexpressing human cancer cell lines.[1][2]
-
Induction of Retinoic Acid Receptor-Beta (RAR-β) Expression: Beyond its canonical role as an EGFR inhibitor, PD153035 has been shown to induce the expression of the tumor suppressor gene RAR-β.[3] This effect is thought to be mediated through DNA intercalation, leading to changes in chromatin structure and subsequent gene expression.[3] The re-expression of RAR-β can restore sensitivity to retinoids, offering a potential combination therapy strategy.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (EGFR) | 5.2 pM | Cell-free assay | [2] |
| IC50 (EGFR) | 25 pM | A431 cells | [4] |
| IC50 (Cell Proliferation) | < 1 µM | Most EGFR-overexpressing cell lines | [1] |
| IC50 (Cell Proliferation) | 0.68 µM | MDA-MB-468 (human breast cancer) | [4] |
| Effective Concentration for complete inhibition of EGF-dependent EGFR autophosphorylation | >75 nM | Cells overexpressing the EGF receptor | [1][2] |
| Concentration for reduction of heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cells | 1400-2800 nM | HER2/neu-overexpressing cell lines | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of PD153035 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µM to 10 µM). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of PD153035. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of PD153035 on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of PD153035 for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total proteins and loading controls.
Visualizations
Caption: EGFR Signaling Pathway Inhibition by PD153035.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Dual Mechanism of Action of PD153035.
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An EGF receptor inhibitor induces RAR-beta expression in breast and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PD153035 Hydrochloride for Inhibiting Tumor Growth in Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 Hydrochloride is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a key regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These application notes provide a comprehensive overview of the use of this compound for inhibiting tumor growth in xenograft models, complete with detailed protocols and data presentation.
Mechanism of Action
PD153035 is a selective inhibitor of EGFR tyrosine kinase, demonstrating high potency with a Ki of 5.2 pM and an IC50 of 25 pM.[3] It effectively suppresses EGF-dependent EGFR phosphorylation in cancer cell lines overexpressing EGFR.[1][2] The inhibition of EGFR autophosphorylation blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.
Data Presentation
While extensive quantitative data on the dose-dependent inhibition of tumor growth in xenograft models using this compound as a monotherapy is limited in publicly available literature, a key study in A431 human epidermoid carcinoma xenografts provides insight into its in vivo activity.
Table 1: In Vivo Efficacy of this compound in A431 Xenograft Model
| Parameter | Result | Dosage and Administration | Reference |
| EGFR Tyrosine Phosphorylation Inhibition | 80-90% suppression | Single intraperitoneal (i.p.) dose of 80 mg/kg | [1] |
| Duration of Inhibition | Returned to control levels after 3 hours | Single intraperitoneal (i.p.) dose of 80 mg/kg | [1] |
Note: The transient nature of EGFR phosphorylation inhibition in this study highlights a challenge in achieving sustained in vivo efficacy with this compound, suggesting that formulation and dosing schedule are critical parameters for optimization.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in xenograft models.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile PBS or water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile PBS while stirring to avoid clumping. Continue stirring until the CMC-Na is fully dissolved. The solution can be autoclaved for sterilization.
-
Drug Suspension: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Suspension Formulation: Add the appropriate volume of the 0.5% CMC-Na vehicle to the this compound powder to achieve the desired final concentration (e.g., for an 80 mg/kg dose in a mouse with a volume of administration of 100 µL, a concentration of 16 mg/mL would be required for a 20g mouse).
-
Homogenization: Vortex the mixture vigorously for several minutes to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals on ice to aid in dispersion.
-
Storage: Prepare the suspension fresh before each administration. If short-term storage is necessary, keep the suspension at 4°C and protected from light. Re-vortex thoroughly before each use.
Protocol 2: Subcutaneous Xenograft Tumor Model and Drug Administration
Materials:
-
Cancer cell line (e.g., A431 human epidermoid carcinoma)
-
Cell culture medium and supplements
-
Sterile PBS
-
Matrigel (optional)
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Prepared this compound suspension
-
Vehicle control (0.5% CMC-Na)
Procedure:
-
Cell Culture: Culture A431 cells (or other suitable cell line) in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Drug Administration:
-
Administer the prepared this compound suspension to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Administer the vehicle control to the control group using the same volume and route of administration.
-
The dosing schedule should be based on the specific experimental design (e.g., once daily, every other day).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-EGFR, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a subcutaneous xenograft study with PD153035.
References
- 1. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Immunoprecipitation of EGFR in Response to PD153035 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[2][3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[2]
PD153035 Hydrochloride is a potent and specific inhibitor of EGFR tyrosine kinase.[4] It competitively binds to the ATP-binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibitory action makes PD153035 a valuable tool for studying EGFR-dependent cellular processes and for the development of anti-cancer therapies.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5] When coupled with Western blotting, IP allows for the detailed analysis of protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions. This document provides detailed protocols for the immunoprecipitation of EGFR from cells treated with this compound, enabling researchers to investigate the inhibitor's effect on EGFR phosphorylation and its signaling network.
Data Presentation
The following table summarizes the inhibitory activity of PD153035 on EGFR.
| Parameter | Value | Cell Line/System | Reference |
| Ki (EGFR Tyrosine Kinase) | 5.2 pM | Cell-free assay | N/A |
| IC50 (EGFR Tyrosine Kinase) | 25 pM | Cell-free assay | N/A |
| EGFR Autophosphorylation Inhibition | >75 nM (complete inhibition) | EGF receptor-overexpressing cells | [4] |
| Growth Inhibition (IC50) | < 1 µM | Most EGF receptor-overexpressing cell lines | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway and Inhibition by PD153035.
Caption: Experimental Workflow for EGFR Immunoprecipitation.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is optimized for A431 cells, a human epidermoid carcinoma cell line known for high EGFR expression. The protocol can be adapted for other cell lines with appropriate modifications.
Materials:
-
A431 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed A431 cells in 6-well or 10 cm plates and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Serum Starvation: When cells reach 70-80% confluency, aspirate the growth medium and wash once with PBS. Replace with serum-free DMEM and incubate for 12-24 hours. This step is crucial to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Prepare working solutions of PD153035 in serum-free DMEM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions (e.g., 0, 10, 50, 100, 250 nM). Pre-treat the serum-starved cells with the desired concentrations of PD153035 or vehicle control (DMSO) for 1-2 hours.
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells by adding EGF to the culture medium at a final concentration of 50-100 ng/mL for 15-30 minutes at 37°C. Include an unstimulated control group.
-
Cell Harvest: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
II. Cell Lysis
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add protease and phosphatase inhibitors to the RIPA buffer just before use.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate (e.g., 500 µL for a 10 cm plate).
-
Incubate on ice for 15-20 minutes with occasional swirling.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein sample.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Immunoprecipitation of EGFR
Materials:
-
Cleared cell lysate
-
Protein A/G agarose (B213101) or magnetic beads
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Lysate Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 500-1000 µg of cell lysate. Incubate on a rotator for 30-60 minutes at 4°C. Centrifuge at 2,500 rpm for 3 minutes at 4°C and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of anti-EGFR antibody to the pre-cleared lysate. Incubate on a rotator overnight at 4°C. The optimal antibody concentration should be determined empirically.
-
Bead Incubation: Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for 2-4 hours at 4°C.
-
Washing:
-
Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C (or use a magnetic rack for magnetic beads).
-
Carefully aspirate the supernatant.
-
Resuspend the beads in 1 mL of ice-cold RIPA buffer or a less stringent wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, aspirate all the supernatant.
-
To elute the immunoprecipitated proteins, add 30-50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.
-
Centrifuge at 14,000 x g for 1 minute and carefully transfer the supernatant (containing the eluted proteins) to a new tube.
-
IV. Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-EGFR (e.g., Tyr1068)
-
Anti-total-EGFR
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed with an anti-total-EGFR antibody and a loading control antibody to normalize the results.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the immunoprecipitation and subsequent analysis of EGFR in the context of PD153035 treatment. By following these detailed methodologies, researchers can effectively investigate the inhibitory effects of PD153035 on EGFR phosphorylation and gain valuable insights into the molecular mechanisms underlying its therapeutic potential. The provided diagrams and data tables serve as useful resources for experimental planning and data interpretation.
References
- 1. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EGF Receptor (D38B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Synergistic Effects of PD153035 Hydrochloride with Chemotherapy Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD153035 Hydrochloride is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Targeting EGFR is a clinically validated strategy in oncology. This document provides detailed application notes and experimental protocols to investigate the synergistic potential of combining this compound with conventional chemotherapy agents. The combination of targeted therapies like PD153035 with cytotoxic chemotherapy is a promising approach to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.[2][3]
Recent studies have demonstrated that EGFR inhibitors can act synergistically with chemotherapeutic drugs such as doxorubicin (B1662922) in breast cancer models.[2] This synergy is characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of the combination treatment compared to the individual drugs.[2] Furthermore, PD153035 has been shown to reverse multidrug resistance in non-small cell lung cancer by inhibiting the ABCG2 transporter, thereby enhancing the efficacy of drugs like topotecan.[4]
These application notes will guide researchers in designing and executing experiments to evaluate and quantify the synergistic interactions between this compound and various chemotherapy drugs.
Data Presentation
Table 1: Synergistic Inhibition of Breast Cancer Cell Proliferation by an EGFR Inhibitor and Doxorubicin
The following table summarizes the IC50 values for an EGFR inhibitor (EGFRi), with a mechanism of action consistent with PD153035, and Doxorubicin (Dox) as single agents and in combination in MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative) breast cancer cell lines after 72 hours of treatment. The significant decrease in IC50 values for the combination treatment indicates a strong synergistic effect.[2]
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | EGFRi | 3.96 |
| Doxorubicin | 1.4 | |
| EGFRi + Doxorubicin | 0.01 | |
| MDA-MB-231 | EGFRi | 6.03 |
| Doxorubicin | 9.67 | |
| EGFRi + Doxorubicin | 0.46 |
Data adapted from a study on the synergistic effects of an EGFR inhibitor and Doxorubicin in breast cancer cells.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Antitumor Effects on Drug-Resistant Breast Cancer of Paclitaxel/Lapatinib Composite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to dissolve PD153035 Hydrochloride for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide on how to dissolve and use PD153035 Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is sparingly soluble in aqueous solutions and insoluble in ethanol.[2][3][4] For optimal results, it is advisable to use fresh, moisture-free DMSO, as hygroscopic DMSO can reduce the solubility of the compound.[5][6]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in fresh DMSO.[2][6] To enhance solubility, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1][3] It is recommended to purge the solvent with an inert gas before adding it to the compound.[2]
Q3: What is the maximum concentration I can achieve for a stock solution?
A3: The reported solubility of this compound in DMSO varies across different suppliers. It is important to consult the product-specific datasheet. The achievable concentration can range from 0.46 mg/mL to 33.33 mg/mL.[4][5] See the table below for a summary of solubility data.
Q4: How should I store the stock solution?
A4: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5][7] For long-term storage, -80°C is recommended.[7] The stability of the stock solution is reported to be from 1 month to 2 years depending on the storage temperature.[4][5][7]
Q5: How do I dilute the stock solution into my cell culture medium?
A5: To prepare your working solution, dilute the DMSO stock solution directly into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is not toxic to the cells, typically below 0.1%.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound will not dissolve in DMSO. | The compound may have low solubility at room temperature. | Gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[3] Ensure you are using fresh, anhydrous DMSO as moisture can affect solubility.[6] |
| Precipitate forms in the cell culture medium after adding the drug. | This compound has poor aqueous solubility.[2] The concentration of the drug in the medium may be too high, or the DMSO concentration may be causing it to crash out of solution. | Ensure the final DMSO concentration in your culture medium is low (e.g., <0.1%). You may need to perform serial dilutions of your stock solution in the culture medium. It is not recommended to store the aqueous working solution for more than one day.[2] |
| Inconsistent experimental results. | This could be due to degradation of the compound from improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[4][5] Store the aliquots at -20°C or -80°C as recommended.[7] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥3.97 mg/mL[3] | With gentle warming.[3] Some sources report up to 33.33 mg/mL with ultrasonication.[5] |
| 4 mg/mL[1] | Requires ultrasonic and warming to 60°C.[1] | |
| 0.5 mg/mL (1.26 mM)[6] | Use fresh DMSO as moisture can reduce solubility.[6] | |
| 0.25 mg/mL[2] | ||
| Water | Insoluble[1][4][6] | < 0.1 mg/mL even with sonication and heating.[1] |
| Ethanol | Insoluble[3][4] | |
| Dimethyl Formamide | ~0.16 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (Molecular Weight: 396.67 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.97 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out 3.97 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube to mix. d. If the compound does not fully dissolve, place the tube in a 37°C water bath for 10 minutes.[3] e. For difficult-to-dissolve batches, use an ultrasonic bath for a short period.[1][3] f. Once completely dissolved, aliquot the stock solution into single-use, sterile tubes. g. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[5][7]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Determine the final concentration of this compound needed for your experiment. For example, to prepare a 10 µM working solution, you will need to dilute the stock solution 1:1000 in your cell culture medium. c. Add the appropriate volume of the stock solution to your pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 1 mL of medium. d. Mix thoroughly by gently pipetting or swirling the flask/plate. e. Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.1%). f. Use the prepared working solution immediately. Do not store aqueous solutions of this compound.[2]
Mandatory Visualization
References
potential off-target effects of PD153035 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing PD153035 Hydrochloride in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of this compound?
This compound is a highly potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It exhibits picomolar affinity for EGFR, with reported Ki and IC50 values of 5.2 pM and 29 pM, respectively, in cell-free assays.[2][3] This high potency makes it a valuable tool for studying EGFR-driven signaling pathways and for the development of EGFR-targeted therapies.
Q2: Are there any known off-target kinase activities for PD153035?
While PD153035 is highly selective for EGFR, some off-target activity has been reported, particularly against the closely related HER2/neu (ErbB2) receptor. However, the inhibitory effect on HER2/neu is significantly less potent than on EGFR. Studies have shown that PD153035 reduces heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cell lines only at much higher concentrations, in the range of 1400-2800 nM.[4] In some cell lines overexpressing HER2/neu, the IC50 was not reached even at doses up to 2.5 µM.[4]
PD153035 has been reported to have minimal to no effect on other tyrosine kinases such as PDGFR, FGFR, CSF-1 receptor, and the insulin (B600854) receptor at concentrations as high as 50 µM.
Q3: Does PD153035 have any known non-kinase off-target effects?
Yes, recent studies have indicated that PD153035 can interact with the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein). This interaction can lead to the reversal of ABCG2-mediated multidrug resistance.[2][5] PD153035 has been shown to attenuate the efflux activity of the ABCG2 transporter and down-regulate its expression.[2][5] This is an important consideration for researchers working with cell lines that overexpress this transporter or when studying drug-drug interactions.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results is a common part of the research process. This guide provides a structured approach to troubleshooting when your experimental outcomes with PD153035 are not as anticipated.
Issue 1: Weaker than expected inhibition of cell proliferation in an EGFR-dependent cell line.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | 1. Confirm EGFR expression and phosphorylation status in your cell line via Western blot. 2. Sequence the EGFR gene in your cell line to check for mutations that may confer resistance. 3. Use a positive control inhibitor with a known response in your cell line. |
| Compound Inactivity | 1. Ensure the this compound is properly stored and has not degraded. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). 3. Verify the final concentration of the inhibitor in your assay. |
| Assay Conditions | 1. Optimize the seeding density of your cells. 2. Ensure the incubation time with the inhibitor is sufficient to elicit a response. 3. Check for high serum concentrations in your culture medium, which can sometimes compete with or reduce the effectiveness of inhibitors. |
| ABCG2 Transporter Activity | If your cells overexpress the ABCG2 transporter, it may be actively effluxing PD153035, reducing its intracellular concentration. 1. Check the expression level of ABCG2 in your cell line. 2. Consider co-treatment with a known ABCG2 inhibitor to see if it potentiates the effect of PD153035. |
Issue 2: Unexpected cellular phenotype or toxicity observed.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | While PD153035 is highly selective, at higher concentrations, off-target effects on other kinases, such as HER2/neu, could contribute to the observed phenotype. 1. Perform a dose-response experiment to determine if the unexpected phenotype is only observed at high concentrations. 2. If you suspect inhibition of a specific off-target kinase, you can assess the phosphorylation status of its downstream effectors. |
| Non-Kinase Off-Target Effects | The interaction with the ABCG2 transporter could lead to unexpected effects, especially in cells sensitive to the modulation of this transporter's function. 1. Investigate whether your observed phenotype is consistent with the known cellular roles of ABCG2. |
| Compound-Specific Toxicity | The chemical scaffold of PD153035 may have inherent cytotoxic effects in certain cell lines, independent of its kinase inhibitory activity. 1. Use a structurally similar but inactive analog as a negative control, if available. 2. Assess general markers of cytotoxicity (e.g., LDH release, caspase activation) at various concentrations. |
Quantitative Data Summary
| Target | Inhibitory Concentration | Assay Type |
| EGFR | Ki = 5.2 pM | Cell-free |
| EGFR | IC50 = 29 pM | Cell-free |
| HER2/neu | Inhibition at 1400-2800 nM | Cellular (inhibition of heregulin-dependent phosphorylation) |
| HER2/neu | IC50 > 2.5 µM | Cellular (growth inhibition) |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening
This protocol provides a general framework for assessing the inhibitory activity of PD153035 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase-specific substrates (peptides or proteins)
-
ATP (at a concentration near the Km for each kinase)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of PD153035 in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted PD153035 or DMSO (vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PD153035 concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Assay to Assess Off-Target Effects on HER2/neu
This protocol is designed to evaluate the effect of PD153035 on the phosphorylation of HER2/neu in a cellular context.
Materials:
-
HER2/neu-overexpressing cell line (e.g., SK-BR-3)
-
This compound
-
Heregulin (HRG) or other appropriate HER2/neu ligand
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-HER2/neu, anti-total-HER2/neu, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate the HER2/neu-overexpressing cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with a range of PD153035 concentrations (including a high concentration, e.g., 1-5 µM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with heregulin for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Western Blotting:
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-HER2/neu and total HER2/neu.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated HER2/neu signal to the total HER2/neu signal to determine the extent of inhibition at each PD153035 concentration.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of PD153035.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD153035 Hydrochloride Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PD153035 Hydrochloride for accurate IC50 determination. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions by competitively binding to the ATP-binding site of the EGFR, thereby inhibiting its autophosphorylation and downstream signaling pathways.[4] This ultimately leads to the suppression of cell proliferation, mitogenesis, and oncogenic transformation in cells that are dependent on EGFR signaling.[5][6]
Q2: What is a typical IC50 value for this compound?
The IC50 value of this compound can vary significantly depending on the experimental system:
-
Cell-Free Assays: In enzymatic assays, PD153035 is extremely potent, with reported Ki and IC50 values in the picomolar range (e.g., Ki of 5.2 pM and IC50 of 29 pM).[7]
-
Cell-Based Assays: In cell-based assays, the IC50 for growth inhibition is typically in the nanomolar to low micromolar range. This variability is influenced by the cell line, its EGFR expression level, and the specific assay conditions.[1][3][4][7] For example, in EGF receptor-overexpressing cell lines, the IC50 for growth inhibition is often less than 1 µM.[1][3]
Q3: Which cell lines are sensitive to this compound?
Cell lines with high expression of EGFR are generally more sensitive to PD153035.[1][3][8] Examples of sensitive cell lines include:
-
DiFi (human colon adenocarcinoma)[7]
-
DU145 (human prostate carcinoma)[7]
-
MDA-MB-468 (human breast adenocarcinoma)[7]
-
ME180 (human cervical carcinoma)[7]
The growth inhibitory activity of PD153035 correlates with the number of EGFRs on the cell surface.[1][3]
Q4: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions.[9] It is recommended to prepare a stock solution in an organic solvent like DMSO.[2][7][9] For example, a stock solution can be made in DMSO at a concentration of 0.5 mg/mL (1.26 mM) or higher with gentle warming.[4][7] It is crucial to use fresh, high-quality DMSO as moisture can reduce solubility.[2][7] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
High variability can be caused by several factors. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Create a single-cell suspension before plating to avoid clumps.[10] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[11] |
| Inconsistent Drug Preparation | Prepare fresh serial dilutions of PD153035 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10] |
| Variation in Incubation Time | Maintain a consistent incubation time for all experiments. IC50 values can be time-dependent.[12] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs. |
Problem 2: The dose-response curve is not sigmoidal or does not reach a plateau.
An abnormal dose-response curve can indicate issues with the concentration range or the compound itself.
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Range | If the curve is flat at the top or bottom, the concentration range may be too narrow. Broaden the range of concentrations tested, spanning several orders of magnitude (e.g., from picomolar to micromolar).[11] |
| Compound Precipitation | At high concentrations, PD153035 may precipitate out of solution. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solubilization method. |
| Incomplete Inhibition | If the curve plateaus at a level of inhibition significantly less than 100%, it may indicate off-target effects at high concentrations or that the compound is not fully inhibiting the target in the cellular context. |
Problem 3: Higher than expected IC50 values.
If the observed IC50 is significantly higher than published values, consider the following:
| Potential Cause | Troubleshooting Step |
| Low EGFR Expression | Confirm the EGFR expression level of your cell line. Cells with low or no EGFR expression will be less sensitive to PD153035.[1][3] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the inhibitor.[13] Consider reducing the serum concentration during the drug treatment period, but ensure cell viability is not compromised. |
| Drug Efflux | Some cell lines may express efflux pumps (e.g., ABCG2) that can actively transport the inhibitor out of the cell, reducing its intracellular concentration.[14] |
| Compound Degradation | Ensure the this compound stock solution has been stored properly and is not degraded. Prepare fresh dilutions for each experiment.[10] |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Cell Viability Assay
This protocol provides a general framework for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]
Materials:
-
This compound
-
Selected cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (should be >95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations. A common approach is to use a 10-fold dilution series for an initial range-finding experiment, followed by a 2- or 3-fold dilution series for a more precise determination.[18]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[16]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[16]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[11][15]
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[17]
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of PD153035.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value using an MTT assay.
Troubleshooting Logic for Inconsistent IC50 Results
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Regulation of epidermal growth factor receptor in human colon cancer cell lines by interferon α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
PD153035 Hydrochloride precipitation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with PD153035 Hydrochloride, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the ATP binding site of the EGFR kinase domain, which inhibits EGF-stimulated receptor autophosphorylation and subsequent downstream signaling pathways involved in cell proliferation, mitogenesis, and oncogenic transformation.[3][4]
Q2: What are the solubility properties of this compound?
This compound is sparingly soluble in aqueous solutions and is considered insoluble in water.[3][5] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3][5] It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous buffers or cell culture media.
Q3: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
Precipitation of this compound upon addition to aqueous solutions is a common issue primarily due to its low aqueous solubility.[5] This phenomenon, often referred to as "salting out," occurs when the compound, initially dissolved in a high-solubility organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is significantly lower. This can be exacerbated by factors such as a high final concentration of the compound, improper dilution techniques, and the composition of the aqueous medium.
Q4: What is the recommended storage procedure for this compound?
This compound powder should be stored at 4°C, sealed, and protected from moisture.[3] Stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container away from moisture.[3][4] It is not recommended to store aqueous solutions of this compound for more than one day.[5]
Troubleshooting Guide: Precipitation in Aqueous Solutions
Encountering precipitation during your experiments can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.
Visual Identification of Precipitation
Precipitation can manifest as:
-
A cloudy or hazy appearance in the solution.
-
Visible crystalline particles.
-
A thin film on the surface of the container.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (Insoluble)[3] | Heating and sonication do not significantly improve solubility.[3] |
| DMSO | ~0.25 - 4 mg/mL | Solubility can vary. Warming and sonication may be required.[3][5] |
| Dimethyl Formamide | ~0.16 mg/mL | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. Refer to the certificate of analysis for the exact molecular weight.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If necessary, sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.[3][4]
Protocol 2: Preparation of Working Solutions in Aqueous Medium (to minimize precipitation)
-
Pre-warm Medium: Warm your aqueous buffer or cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): If your final working concentration is very low, perform an intermediate dilution of your 10 mM DMSO stock solution in 100% DMSO.
-
Final Dilution:
-
Add a small volume of the pre-warmed medium to a sterile tube.
-
While gently swirling or vortexing the medium, add the required volume of the this compound DMSO stock solution dropwise. This ensures rapid and even dispersion.
-
Bring the solution to the final desired volume with the pre-warmed medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤0.1%) to avoid solvent-induced cellular effects.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.[5]
Signaling Pathway
This compound targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. PD153035 inhibits the initial autophosphorylation step, thereby blocking these downstream signals.
References
Technical Support Center: PD153035 Hydrochloride In Vivo Applications
This technical support center provides essential guidance for researchers utilizing PD153035 Hydrochloride in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vivo mechanism of action of this compound?
A1: PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By binding to the EGFR, it blocks the downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.[3] This inhibitory action is the basis for its use in cancer research and other studies involving the EGFR pathway.
Q2: How is this compound metabolized in vivo?
A2: In vivo studies in rats have shown that PD153035 is rapidly and extensively metabolized.[4][5][6] The primary routes of metabolism involve the cytochrome P450 enzymes, specifically CYP2D and CYP3A.[4][6] This rapid metabolism results in low levels of the intact compound in plasma shortly after administration and leads to swift elimination through both renal and hepatobiliary pathways.[4][5] The main metabolites identified are the N-oxide and products of O-demethylation.[4][6]
Q3: What are the known side effects of PD153035 and other EGFR inhibitors in animal models?
A3: While specific, comprehensive public toxicity studies on PD153035 are limited, the side effects are generally consistent with the EGFR inhibitor class. Common toxicities observed in animal models for this class of compounds include:
-
Dermatological: Skin rashes (papulopustular) and alopecia (hair loss).[7]
-
Gastrointestinal: Diarrhea, mucositis, and subsequent weight loss.[7]
-
Ocular: Corneal inflammation.[7] In cancer patients, severe side effects such as interstitial pneumonia have been noted for quinazoline-based ErbB kinase inhibitors, a class to which PD153035 belongs.[8]
Q4: Is there any available quantitative in vivo toxicity data for this compound, such as an LD50?
A4: Based on the available scientific literature, specific quantitative toxicity data such as LD50 values for this compound are not readily published. Preclinical safety studies are often proprietary. One study in athymic nude mice used a single intraperitoneal (i.p.) dose of 80 mg/kg to study its pharmacokinetic profile without reporting overt toxicity at this level.[1] Researchers should perform their own dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.
Troubleshooting Guides
Problem 1: Unexpectedly Low Efficacy or High Variability in In Vivo Studies
-
Potential Cause: Rapid metabolism of PD153035 can lead to low bioavailability and inconsistent exposure. The route of administration can also significantly impact tumor uptake.[4][6]
-
Troubleshooting Steps:
-
Optimize Administration Route: Consider local (e.g., intra-arterial) versus systemic (e.g., intravenous, intraperitoneal) administration, as local delivery has been shown to increase tumor radioactivity levels compared to intravenous injection.[4][6]
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model to determine the concentration of PD153035 in plasma and tumor tissue over time. One study noted that while plasma levels dropped, tumor concentrations remained at micromolar levels for at least 12 hours after an 80 mg/kg i.p. dose in mice.[1]
-
Co-administration with CYP Inhibitors: In preclinical research settings, co-administration with inhibitors of CYP2D (e.g., quinidine) and CYP3A (e.g., ketoconazole) can be explored to increase the plasma concentration of intact PD153035.[4][6] However, this will also alter the overall toxicity profile.
-
Problem 2: Animals Exhibit Significant Weight Loss and Diarrhea
-
Potential Cause: Gastrointestinal toxicity is a known class effect of EGFR inhibitors, resulting from the disruption of the mucosal barrier.[7][9]
-
Troubleshooting Steps:
-
Dose Reduction: Temporarily halt dosing or reduce the dose by 25-50% to allow for animal recovery.[7]
-
Supportive Care: Provide hydration support (e.g., hydrogel packs) and a highly palatable, easily digestible diet.[9]
-
Symptomatic Treatment: Under veterinary guidance, antidiarrheal agents may be considered.[9]
-
Monitor: Weigh animals daily and score stool consistency to track the severity of the side effects.
-
Problem 3: Severe Skin Rash and Inflammation Develops
-
Potential Cause: Dermatological toxicity is the most common side effect of EGFR inhibitors due to the disruption of normal keratinocyte function.[3][7]
-
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose or implementing an intermittent dosing schedule (e.g., every other day) to allow for skin recovery.[9]
-
Supportive Care: Consult with veterinary staff about the potential use of topical moisturizers or low-potency corticosteroids to manage inflammation.[9]
-
Standardized Scoring: Use a dermatological scoring system to objectively monitor the progression and severity of the rash.
-
Quantitative Data Summary
While specific LD50 values are not available in the reviewed literature, the following table summarizes pharmacokinetic data from a study in athymic nude mice with A431 human epidermoid tumors.
| Parameter | Value |
| Animal Model | Athymic Nude Mice |
| Dose | 80 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Peak Plasma Level | ~50 µM (within 15 minutes) |
| Peak Tumor Level | ~22 µM (within 15 minutes) |
| Plasma Half-life | Levels fell below 1 µM by 3 hours |
| Tumor Retention | Remained at micromolar levels for at least 12 hours |
| Data extracted from a study by Fry et al. (1996).[1] |
Experimental Protocols
Protocol 1: In Vivo Administration and Pharmacokinetic Analysis in Mice
-
Animal Model: Athymic nude mice bearing A431 xenografts.[1]
-
Compound Preparation: Prepare this compound in a suitable vehicle. The original study used a suspension in 0.5% methylcellulose.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 80 mg/kg.[1]
-
Sample Collection: At various time points (e.g., 15 min, 1 hr, 3 hr, 6 hr, 12 hr) post-injection, collect blood via cardiac puncture and harvest tumor tissue.
-
Sample Processing:
-
Separate plasma from blood samples.
-
Homogenize tumor tissue.
-
-
Analysis: Analyze the concentration of PD153035 in plasma and tumor homogenates using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: General In Vivo Toxicity Assessment
-
Dose-Finding Study: Begin with a dose-range finding study to identify the Maximum Tolerated Dose (MTD). Administer single doses of PD153035 at escalating levels to different cohorts of animals.
-
Monitoring:
-
Blood Analysis: At baseline and at the end of the study, collect blood for Complete Blood Count (CBC) and serum chemistry panels to evaluate for hematological and organ toxicity (e.g., liver and kidney function).[7]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of PD153035.
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. openpr.com [openpr.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Metabolism of epidermal growth factor receptor targeting probe [11C]PD153035: impact on biodistribution and tumor uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Challenges with Sustained In Vivo Delivery of PD153035 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing PD153035 Hydrochloride in in vivo experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with the sustained delivery of this potent EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo delivery of this compound?
A1: The two main hurdles for achieving sustained in vivo efficacy with this compound are its poor aqueous solubility and rapid in vivo metabolism. The hydrochloride salt is sparingly soluble in aqueous solutions, making it difficult to prepare formulations for injection.[1] Furthermore, once administered, the compound is extensively metabolized by cytochrome P450 enzymes, leading to a short plasma half-life and a rapid decline in effective concentrations at the target site.[2][3]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) but is poorly soluble in water and ethanol.[1] This low aqueous solubility can lead to precipitation of the compound when preparing formulations or upon injection into the physiological environment, resulting in inconsistent dosing and reduced bioavailability.
Q3: How is this compound metabolized in vivo?
A3: In vivo studies in rats have shown that PD153035 is extensively metabolized, primarily by CYP2D and CYP3A enzymes.[4] The major metabolites identified are the N-oxide and products of O-demethylation.[2][3] This rapid metabolism results in very low levels of the intact, active compound in plasma shortly after administration.[2][3]
Q4: What are the downstream cellular effects of inhibiting the EGFR pathway with PD153035?
A4: By inhibiting EGFR tyrosine kinase, PD153035 blocks the activation of several downstream signaling cascades that are crucial for cancer cell proliferation, survival, and invasion. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[5][6][7] Inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and reduced expression of angiogenic factors.[7][8]
Troubleshooting Guides
Issue 1: Formulation Instability - Precipitation or Cloudiness
Symptoms:
-
The formulated solution of this compound appears cloudy or contains visible precipitate.
-
Precipitation occurs upon dilution with aqueous buffers or during administration.
Potential Causes:
-
Poor Aqueous Solubility: The inherent low solubility of this compound in aqueous vehicles is the most likely cause.[1]
-
pH Shift: Changes in pH upon dilution can affect the solubility of the hydrochloride salt.
-
Temperature Effects: The solubility of the compound may be temperature-dependent.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Use a mixture of a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol) and an aqueous vehicle (e.g., saline, PBS). | Simple to prepare; can significantly increase solubility. | The organic solvent may have its own physiological effects or toxicity at higher concentrations. |
| Surfactants | Add a non-ionic surfactant (e.g., Tween 80, Cremophor EL) to the formulation to form micelles that can encapsulate the hydrophobic drug. | Can improve solubility and stability; widely used in drug formulations. | May cause hypersensitivity reactions in some animal models. |
| Suspension | Prepare a homogenous suspension of the micronized compound in a vehicle containing a suspending agent (e.g., carboxymethylcellulose - CMC). | Suitable for oral administration; can provide a more sustained release profile compared to solutions. | Requires careful preparation to ensure uniform particle size and prevent settling; may not be suitable for intravenous injection. |
| pH Adjustment | While specific data for PD153035 is limited, for some hydrochloride salts, adjusting the pH of the aqueous vehicle to a slightly acidic range (pH 4-6) can improve stability.[9][10][11] | May enhance the solubility and stability of the hydrochloride salt. | The optimal pH needs to be determined empirically and must be physiologically tolerable. |
Issue 2: Lack of Sustained Efficacy In Vivo
Symptoms:
-
Initial inhibition of EGFR phosphorylation is observed, but the effect is transient.
-
Tumor growth is not significantly inhibited despite initial target engagement.
Potential Causes:
-
Rapid Metabolism: Extensive first-pass metabolism quickly reduces the concentration of the active compound.[2][3]
-
Short Half-Life: The rapid clearance of the drug from circulation prevents sustained target inhibition.
Solutions:
| Strategy | Description | Rationale | Considerations |
| Pharmacokinetic Boosting | Co-administer PD153035 with an inhibitor of CYP3A4, such as ritonavir (B1064) or ketoconazole.[12] | This can slow down the metabolism of PD153035, thereby increasing its plasma concentration and prolonging its half-life. | Potential for drug-drug interactions and altered toxicity profiles that need to be carefully evaluated. |
| Sustained-Release Formulations | Encapsulate PD153035 in a delivery system designed for prolonged release, such as lipid-based nanoparticles, polymeric microspheres, or in situ forming gels.[13][14] | These formulations can protect the drug from rapid metabolism and release it slowly over an extended period, maintaining a therapeutic concentration. | Formulation development can be complex and requires specialized expertise. The release kinetics need to be carefully optimized. |
| Alternative Dosing Regimens | Increase the dosing frequency (e.g., from once daily to twice or three times daily) or use continuous infusion via an osmotic pump. | More frequent administration can help maintain a more consistent plasma concentration of the drug. | May increase animal handling stress and can be technically challenging for long-term studies. |
| Local Administration | For localized tumor models, consider local administration routes such as intratumoral or subcutaneous injection near the tumor site. | Can achieve high local concentrations of the drug at the target site while minimizing systemic exposure and metabolism.[4] | Not applicable for systemic disease models. |
Quantitative Data Summary
Table 1: In Vitro Potency of PD153035
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (EGFR Kinase) | 25 pM | Cell-free assay | [2] |
| Kᵢ (EGFR Kinase) | 6 pM | Cell-free assay | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of PD153035 in Mice (Single 80 mg/kg i.p. dose)
| Tissue | Cₘₐₓ (µM) | Time to Cₘₐₓ | Concentration at 3 hours (µM) |
| Plasma | 50 | 15 minutes | < 1 |
| Tumor | 22 | 15 minutes | > 1 (up to 12 hours) |
| Data derived from a study in athymic nude mice with A431 human epidermoid tumor xenografts. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume. A common concentration for oral gavage is 5-10 mg/mL.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If clumps persist, sonicate the suspension in a water bath for 5-10 minutes until a homogenous suspension is achieved.
-
Visually inspect the suspension for any large aggregates before drawing it into the dosing syringe.
-
Administer to the animal via oral gavage using an appropriate gauge gavage needle.[1][4][15][16][17]
Protocol 2: Subcutaneous Injection of a this compound Suspension
Materials:
-
This compound powder
-
Vehicle: Sterile saline containing 0.5% Tween 80 and 0.5% CMC-Na
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
25-27 gauge needles and sterile syringes
Procedure:
-
Prepare the vehicle by dissolving Tween 80 and CMC-Na in sterile saline.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the vehicle to the powder and vortex vigorously until a uniform suspension is formed.
-
Draw the suspension into a sterile syringe fitted with a 25-27 gauge needle.
-
Gently pinch the loose skin on the flank or back of the mouse to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Slowly inject the suspension to form a subcutaneous bleb.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Gavage [ko.cwru.edu]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. retina-specialist.com [retina-specialist.com]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. research.fsu.edu [research.fsu.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
PD153035 Hydrochloride degradation and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of PD153035 Hydrochloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture and light. |
| 4°C | Up to 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 2 weeks | For short-term storage of solutions.[1] |
Q2: My this compound solution appears to have precipitated. What should I do?
A2: this compound has limited solubility in aqueous solutions.[2] If you observe precipitation in your stock or working solutions, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used for stock solutions.[2]
-
Concentration: Do not exceed the maximum solubility of the compound in your chosen solvent. For instance, the solubility in DMSO is approximately 1.96 mg/mL and in DMF is around 0.16 mg/mL.[1]
-
Temperature: Gently warm the solution and vortex or sonicate to aid in redissolving the compound.
-
Aqueous Dilutions: When preparing aqueous working solutions, dilute the stock solution into your aqueous buffer or media while vortexing to ensure rapid and even dispersion. Prepare aqueous solutions fresh for each experiment and do not store them for more than a day.[2]
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent results in cell-based assays can stem from several factors related to the handling of this compound:
-
Degradation: Improper storage or handling of the compound can lead to degradation, resulting in reduced potency.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variability in results.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in Experiments
If you observe a lack of expected biological activity, it may be due to the degradation of the compound. Follow this troubleshooting guide to identify the potential cause.
Issue 2: Inconsistent IC50 Values in Proliferation Assays
Variability in IC50 values is a common challenge. This guide helps to pinpoint the source of the inconsistency.
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the exponential growth phase when seeded.
-
Incubation Times: Maintain strict adherence to the same incubation times for compound treatment and assay development across all experiments.
-
Compound Stability: Prepare fresh dilutions from a validated stock solution for each experiment to rule out degradation-related variability.
This compound Degradation
This compound belongs to the quinazoline (B50416) class of compounds. The quinazoline scaffold is generally stable in cold, dilute acidic, and alkaline solutions. However, degradation can be induced under more strenuous conditions.
Potential Degradation Pathways
The primary degradation pathways for quinazoline derivatives involve hydrolysis and oxidation.
-
Hydrolysis: Boiling in acidic or alkaline solutions can lead to the cleavage of the quinazoline ring, forming o-aminobenzaldehyde, ammonia, and formic acid. While unlikely under standard experimental conditions, prolonged exposure to harsh pH and high temperatures should be avoided.
-
Oxidation: Exposure to oxidizing agents can result in the formation of 3,4-dihydro-4-oxoquinazoline derivatives.
Experimental Protocols
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light.
3. Time Points:
-
Collect samples at 0, 2, 4, 8, 12, and 24 hours.
4. Sample Analysis:
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
5. HPLC Method:
-
A reverse-phase C18 column is typically suitable.
-
The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at the appropriate wavelength for this compound.
6. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of the unstressed control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
References
impact of serum on PD153035 Hydrochloride activity in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD153035 Hydrochloride in cell culture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on the impact of serum on its activity.
Issue 1: Reduced or Inconsistent Inhibitory Activity of PD153035
Observation: You are not observing the expected level of inhibition of cell proliferation or EGFR phosphorylation, or the results are inconsistent between experiments.
| Potential Cause | Recommended Solution |
| Serum Interference | Serum contains growth factors (e.g., EGF) that activate the EGFR pathway, competing with PD153035 and reducing its apparent potency.[1] Serum proteins, such as albumin, can also bind to small molecule inhibitors, sequestering the compound and reducing its free concentration available to act on the cells. |
| 1. Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 0.5-2% FBS) or in serum-free media for the duration of the experiment, this will likely increase the apparent potency of PD153035. | |
| 2. Increase PD153035 Concentration: Perform a dose-response curve extending to higher concentrations to overcome the effects of serum components. | |
| 3. Serum Starvation: Prior to treatment with PD153035, serum-starve the cells for 4-24 hours. This will lower the basal activity of the EGFR pathway and enhance the inhibitory effect of the compound. | |
| Compound Solubility | This compound may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations. |
| 1. Prepare a High-Concentration Stock in DMSO: Dissolve PD153035 in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] | |
| 2. Pre-warm Media: Before adding the PD153035 stock solution, warm the cell culture medium to 37°C to improve solubility.[2] | |
| 3. Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[2] | |
| Cell Seeding Density | Inconsistent cell numbers across wells will lead to variable results in proliferation or signaling assays.[2] |
| 1. Homogenous Cell Suspension: Ensure a single-cell suspension is achieved and that it is mixed thoroughly before and during plating. | |
| 2. Use Calibrated Pipettes: Utilize a calibrated multichannel pipette for seeding to ensure consistency across the plate. | |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can concentrate PD153035 and affect cell growth, leading to variability.[1][2] |
| 1. Avoid Outer Wells: Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[2][3] |
Issue 2: Lack of Downstream Signaling Inhibition (e.g., p-ERK, p-AKT)
Observation: Western blot analysis does not show the expected decrease in the phosphorylation of downstream targets of EGFR signaling.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration or Treatment Time | The concentration of PD153035 may be too low or the treatment duration too short to effectively inhibit EGFR signaling.[2] |
| 1. Dose-Response Experiment: Treat cells with a range of PD153035 concentrations for a fixed time to determine the optimal inhibitory concentration. | |
| 2. Time-Course Experiment: Treat cells with an effective concentration of PD153035 and lyse the cells at different time points to determine the optimal treatment duration. | |
| Cell Line Specificity | The chosen cell line may not have an active EGFR pathway or may possess downstream mutations (e.g., in KRAS or BRAF) that render it resistant to EGFR inhibition.[3] |
| 1. Confirm EGFR Expression and Activity: Verify that your cell line expresses functional EGFR and that the pathway is active, either basally or upon stimulation with a ligand like EGF. | |
| 2. Check Mutational Status: Be aware of the mutational status of downstream signaling components in your cell line. | |
| Ligand Stimulation | In some cell lines with low basal EGFR activity, stimulation with an exogenous ligand is necessary to observe the inhibitory effect of PD153035. |
| 1. Ligand Stimulation: After treating with PD153035 for the desired time, stimulate the cells with an appropriate concentration of EGF (e.g., 10-100 ng/mL) for a short period (e.g., 5-15 minutes) before cell lysis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: PD153035 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] It competitively binds to the ATP-binding site in the intracellular domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. This inhibition leads to the suppression of cell proliferation and survival in cells dependent on EGFR signaling.[6]
Q2: How does the presence of serum in cell culture media affect the IC50 of PD153035?
A2: The presence of serum is expected to increase the apparent IC50 value of PD153035. This is due to two main factors: 1) Growth factors in the serum, such as EGF, can compete with the inhibitor by stimulating the EGFR pathway, and 2) Serum proteins, particularly albumin, can bind to PD153035, reducing its free and active concentration.[1] Therefore, a higher concentration of the inhibitor is required to achieve the same level of inhibition in the presence of serum compared to serum-free or low-serum conditions.
Q3: What is a typical working concentration for PD153035 in cell culture?
A3: The optimal working concentration of PD153035 is highly dependent on the cell line, serum concentration, and the specific assay. In cell-free assays, PD153035 is effective at picomolar concentrations.[7] In cell-based assays, concentrations in the nanomolar to low micromolar range are typically used.[4] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: My cells are dying even at low concentrations of PD153035. What could be the cause?
A4: While PD153035 is a specific EGFR inhibitor, off-target effects or cellular stress can occur at higher concentrations. However, if you observe excessive cell death at low concentrations, consider the following:
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.5%.
-
Cell Health: Use healthy, low-passage cells that are in the exponential growth phase.
-
High EGFR Dependence: Your cell line might be exquisitely dependent on EGFR signaling for survival, making it highly sensitive to inhibition.
Quantitative Data Summary
The following table provides a hypothetical representation of the expected impact of serum on the IC50 of PD153035 in a cell proliferation assay, based on the principle of serum interference with inhibitor potency. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Serum Concentration (% FBS) | Apparent IC50 of PD153035 (nM) |
| A431 (High EGFR expression) | 10% | 50 - 200 |
| A431 (High EGFR expression) | 2% | 10 - 50 |
| A431 (High EGFR expression) | 0.5% | 1 - 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) to Determine the Effect of Serum on PD153035 Activity
This protocol outlines a method to assess the impact of different serum concentrations on the potency of PD153035.
Materials:
-
Authenticated, low-passage cancer cell line (e.g., A431)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Prepare a cell suspension at the desired density and seed 100 µL into each well of a 96-well plate. Incubate overnight at 37°C and 5% CO2.
-
Serum Conditions: The next day, carefully aspirate the medium and replace it with 100 µL of medium containing different concentrations of FBS (e.g., 10%, 2%, 0.5%). Include a vehicle control (DMSO) for each serum condition.
-
Drug Treatment: Prepare serial dilutions of PD153035 in the media with the corresponding serum concentrations. Add the drug solutions to the wells. The final DMSO concentration should be consistent across all wells (≤0.5%).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control for each serum condition. Plot the dose-response curves and determine the IC50 values.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for verifying the on-target effect of PD153035 by assessing the phosphorylation status of EGFR.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
EGF (optional, for stimulation)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and equipment
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with PD153035 at various concentrations for the desired time. If necessary, stimulate with EGF for the last 5-15 minutes of incubation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.[1]
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by PD153035.
Caption: Workflow for Determining the Impact of Serum on PD153035 Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating EGFR Inhibition by PD153035 Hydrochloride in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals investigating targeted cancer therapies, robust validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of PD153035 Hydrochloride, a potent and specific Epidermal Growth Factor Receptor (EGFR) inhibitor, with other well-established EGFR inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying biological pathways and experimental workflows.
Comparative Efficacy of EGFR Inhibitors
PD153035 has demonstrated high potency in inhibiting EGFR tyrosine kinase activity.[1] To contextualize its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values of PD153035 and other common EGFR inhibitors—Gefitinib, Erlotinib, and Lapatinib—across a panel of cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | PD153035 (µM) | Gefitinib (µM) | Erlotinib (µM) | Lapatinib (µM) |
| A431 | Epidermoid Carcinoma | 3[2] | - | 1.531[3] | <0.16[4] |
| MDA-MB-468 | Breast Cancer | 6.7[2] | - | - | 4.7[5] |
| H3255 | Non-Small Cell Lung | - | 0.04[6] | - | - |
| H1666 | Non-Small Cell Lung | - | 2.0[6] | - | - |
| BT474 | Breast Cancer | - | - | 5.005[3] | 0.1[5] |
| SKBr-3 | Breast Cancer | - | - | 3.980[3] | 0.080[7] |
| PC-9 | Non-Small Cell Lung | - | 0.077[8] | 0.029 | - |
| HCC827 | Non-Small Cell Lung | - | 0.013[8] | 11.81[9] | - |
| N87 | Gastric Cancer | - | - | - | <0.16[4] |
| HN5 | Head and Neck Cancer | - | - | 0.02[10] | <0.16[4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and reagent concentrations.
Experimental Protocols
To ensure reproducibility and accurate validation of EGFR inhibition, detailed methodologies are crucial. Below are step-by-step protocols for two key experiments: Western Blotting to assess EGFR phosphorylation and the MTT assay to determine cell viability.
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps to determine the phosphorylation status of EGFR in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or other EGFR inhibitors for 1-2 hours.
-
Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes at 37°C.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an EGFR inhibitor.
1. Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or other EGFR inhibitors in complete culture medium.
-
Remove the old medium from the wells and add the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
Visualizing Mechanisms and Workflows
To further clarify the processes involved in validating EGFR inhibition, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and the inhibitory action of PD153035.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of novel epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rndsystems.com [rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to EGFR Inhibitors: PD153035 Hydrochloride vs. Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): PD153035 Hydrochloride and Gefitinib (B1684475). Both compounds are significant tools in cancer research and drug development, targeting the EGFR signaling pathway, a critical mediator of cell proliferation and survival. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Mechanism of Action
Both PD153035 and gefitinib are small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR. By competitively binding to the ATP-binding pocket of the receptor, they block the initiation of downstream signaling cascades. This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
This compound is a highly potent and specific inhibitor of EGFR tyrosine kinase.[1][2] It has demonstrated significant activity in suppressing EGFR autophosphorylation at nanomolar concentrations.[1]
Gefitinib (marketed as Iressa) is a selective EGFR-TKI that has been approved for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[3] Its mechanism involves reversible binding to the ATP-binding site of the EGFR tyrosine kinase.[3]
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy and preclinical toxicity of PD153035 and gefitinib based on available data. Direct head-to-head comparisons in the same studies are limited, and thus, these values should be interpreted with consideration of the varying experimental conditions.
Table 1: In Vitro Efficacy - Half-Maximal Inhibitory Concentration (IC50)
| Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PD153035 | EGFR (biochemical assay) | Wild-Type | 0.025 (Ki = 0.0052) | [2] |
| A431 (epidermoid carcinoma) | Wild-Type (overexpression) | <1000 | [1] | |
| Gefitinib | PC-9 (lung adenocarcinoma) | Exon 19 Deletion | 77.26 | [4] |
| H3255 (lung adenocarcinoma) | L858R | 3 | [4] | |
| H1975 (lung adenocarcinoma) | L858R + T790M (resistant) | >4000 | [5] | |
| H1650 (lung adenocarcinoma) | Exon 19 Deletion (resistant) | >4000 | [5] |
Table 2: Preclinical Toxicity Profile
| Compound | Study Type | Key Findings | Reference |
| PD153035 | In vivo (mice) | Well-tolerated in long-term use without inducing resistance in preclinical models. | [6] |
| Gefitinib | In vivo (mice) | Favorable tolerability profile in various xenograft models. | [3] |
| Clinical (human) | Most common adverse events include diarrhea and skin reactions (rash, acne). Grade 3 or higher hepatotoxicity observed in 10-26% of patients. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PD153035 and gefitinib are provided below.
Biochemical Kinase Assay (EGFR Inhibition)
Objective: To determine the in vitro inhibitory activity of a compound against the purified EGFR kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domain, kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (PD153035 or gefitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the EGFR enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of EGFR inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines with varying EGFR mutation status (e.g., PC-9, H3255, H1975, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of PD153035 or gefitinib for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
-
Western Blot for EGFR Phosphorylation
Objective: To determine the effect of EGFR inhibitors on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and then serum-starve for 16-24 hours.
-
Treat the cells with various concentrations of PD153035 or gefitinib for a specific time, followed by stimulation with EGF (e.g., 100 ng/mL for 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, and downstream targets like p-Akt and p-ERK, as well as a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Conclusion
Both PD153035 and gefitinib are potent inhibitors of the EGFR tyrosine kinase, with distinct profiles. PD153035 demonstrates remarkable potency in biochemical assays. Gefitinib, a clinically approved drug, has proven efficacy in NSCLC patients with specific EGFR mutations, although resistance can develop. The choice between these inhibitors for research purposes will depend on the specific experimental context, such as the desired potency, the EGFR mutation status of the model system, and the need for a clinically relevant comparator. Further head-to-head studies are warranted to provide a more definitive comparative analysis of their efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Optimizing Gefitinib for Toxicity Reduction and Dual-Route Administration: A Structure–Property–Toxicity Analysis | Research Archive of Rising Scholars [research-archive.org]
A Comparative Guide to EGFR Inhibitors: PD153035 Hydrochloride vs. Erlotinib
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone for treating various malignancies. This guide provides a detailed comparison of two notable EGFR tyrosine kinase inhibitors (TKIs): PD153035 Hydrochloride, a potent and highly specific research compound, and Erlotinib (B232), an FDA-approved therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Both PD153035 and erlotinib are small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR.[1] By competitively binding to the ATP-binding site of the receptor, they block the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] Erlotinib is a reversible inhibitor of EGFR tyrosine kinase. While both compounds target EGFR, their potency and specificity can differ, influencing their biological effects.
Efficacy and Potency: A Quantitative Comparison
| Parameter | This compound | Erlotinib | Reference(s) |
| Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | [1] |
| Binding Affinity (Ki) | 5.2 pM | Not widely reported | [4] |
| In Vitro IC50 (Cell-Free EGFR Kinase Assay) | 25-29 pM | 2 nM | [4][5][6] |
| Cellular IC50 (Anti-proliferative Activity) | A431: 0.22 µM, Difi: 0.3 µM, DU145: 0.4 µM, MDA-MB-468: 0.68 µM, ME180: 0.95 µM | PC-9 (EGFR exon 19 del): 7 nM, H3255 (EGFR L858R): 12 nM, A-431: 1.53 µmol/L, SK-BR-3: 3.98 µmol/L, BT-474: 5.01 µmol/L | [4][7][8] |
IC50 values are highly dependent on the cell line and assay conditions. The provided values are for comparative purposes and highlight the potent nature of both compounds.
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention for EGFR inhibitors like PD153035 and Erlotinib.
Experimental Protocols
To facilitate the replication and further investigation of the efficacy of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro EGFR Kinase Assay
This assay determines the direct inhibitory effect of the compounds on EGFR kinase activity.
Objective: To measure the IC50 value of PD153035 and erlotinib against recombinant human EGFR protein.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and Erlotinib stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of PD153035 and erlotinib in kinase assay buffer.
-
Add the diluted compounds and a DMSO control to the wells of a 384-well plate.
-
Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Viability (MTT) Assay
This assay measures the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Objective: To determine the IC50 values of PD153035 and erlotinib in EGFR-dependent cancer cell lines (e.g., A431, PC-9).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and Erlotinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of PD153035 or erlotinib for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Western Blotting for EGFR Phosphorylation
This technique is used to assess the inhibition of EGFR autophosphorylation in cells treated with the inhibitors.
Objective: To visualize the dose-dependent inhibition of EGF-induced EGFR phosphorylation by PD153035 and erlotinib.
Materials:
-
Cancer cell line (e.g., A431)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound and Erlotinib
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of PD153035 or erlotinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.[10]
Experimental Workflow and Logical Comparison
The following diagrams illustrate a typical experimental workflow for evaluating EGFR inhibitors and the logical framework for comparing PD153035 and erlotinib.
Conclusion
Both this compound and erlotinib are potent inhibitors of the EGFR tyrosine kinase. The available data suggests that PD153035 exhibits extremely high potency in cell-free assays. Erlotinib, as an approved drug, has a well-documented efficacy profile in specific patient populations with EGFR-mutated cancers.[7]
For researchers, PD153035 serves as a valuable tool for investigating EGFR signaling due to its high potency and specificity. Erlotinib, on the other hand, provides a clinically relevant benchmark for the development of new EGFR inhibitors. The experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the nuanced differences in the efficacy and mechanism of action of these and other EGFR-targeted therapies. Future head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potency and cellular effects.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. EGFR Kinase Enzyme System Application Note [promega.jp]
- 5. rsc.org [rsc.org]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PD153035 Hydrochloride and AG1478 in EGFR Inhibition Studies
For researchers in oncology and cell signaling, the selection of a potent and specific Epidermal Growth Factor Receptor (EGFR) inhibitor is a critical decision. This guide provides an objective comparison of two widely used small molecule inhibitors, PD153035 Hydrochloride and AG1478, to aid in the selection process for EGFR inhibition studies. Both compounds are potent ATP-competitive inhibitors of EGFR tyrosine kinase, but they exhibit differences in their inhibitory potency and reported specificity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and AG1478, providing a clear comparison of their performance in inhibiting EGFR.
| Parameter | This compound | AG1478 |
| Target | Epidermal Growth Factor Receptor (EGFR) | Epidermal Growth Factor Receptor (EGFR) |
| Mechanism of Action | ATP-competitive inhibitor of EGFR tyrosine kinase | Selective ATP-competitive inhibitor of EGFR tyrosine kinase[1][2][3] |
| IC50 (EGFR, cell-free) | 25 pM[4][5][6], 29 pM[5][7] | 3 nM[1][2][8][9] |
| Ki (EGFR) | 5.2 pM[10], 6 pM[4][6] | Not consistently reported |
| Cellular IC50 (EGFR Autophosphorylation) | 14 nM (A431 cells)[5][6], 15 nM (Swiss 3T3 cells)[5] | Not consistently reported |
| Specificity | Highly selective for EGFR. Little to no activity against PDGFR, FGFR, CSF-1R, Insulin Receptor, and Src at concentrations up to 50 µM[5][6][11]. Some inhibition of HER2/neu at higher concentrations (1400-2800 nM)[12][13][14]. | Highly selective for EGFR. Almost no activity against HER2-Neu, PDGFR, Trk, Bcr-Abl, and InsR[8]. IC50 > 100 µM for ErbB2 and PDGFR[8]. Also reported to inhibit ErbB4 activation[9]. |
| Cell Growth Inhibition (IC50) | 0.22 µM (A431), 0.3 µM (Difi), 0.4 µM (DU145), 0.68 µM (MDA-MB-468), 0.95 µM (ME180)[5] | 1 µM (NCI-H2170 NSCLC cells) |
Delving into the Mechanism: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[15][16][17] Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of multiple tyrosine residues.[15] These phosphorylated sites serve as docking platforms for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[15][18][19]
Caption: EGFR signaling pathway and points of inhibition by PD153035 and AG1478.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments used to evaluate EGFR inhibitors.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[20]
-
Test compounds (PD153035, AG1478) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the EGFR enzyme in kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[20][21]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[21]
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[22]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values.
Cellular EGFR Phosphorylation Assay
This cell-based assay determines the ability of the compounds to inhibit EGFR autophosphorylation within a cellular context.
Objective: To measure the inhibition of EGF-induced EGFR phosphorylation in cells treated with the test compounds.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and serum
-
Recombinant human EGF
-
Test compounds (PD153035, AG1478) dissolved in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR
-
Western blot reagents or cell-based ELISA kit[23]
-
96-well plates
Procedure (Western Blotting):
-
Seed A431 cells in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C.[24]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-EGFR antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Procedure (Cell-Based ELISA):
-
Seed A431 cells in a 96-well plate and allow them to adhere.[23]
-
Serum-starve the cells.
-
Pre-treat with test compounds or vehicle control.
-
Stimulate with EGF.
-
Fix the cells and block the wells.[23]
-
Incubate with anti-phospho-EGFR antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a substrate and measure the absorbance.[23]
Experimental and Logical Workflow
The process of evaluating and comparing EGFR inhibitors typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical experimental workflow for the evaluation of EGFR inhibitors.
Logical Comparison Framework
When selecting between PD153035 and AG1478, researchers should consider the specific requirements of their study. This diagram outlines the key decision-making factors.
Caption: Logical framework for selecting between PD153035 and AG1478.
References
- 1. AG-1478 - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellagentech.com [cellagentech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. | Semantic Scholar [semanticscholar.org]
- 15. ClinPGx [clinpgx.org]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 18. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
Confirming In Vivo Target Engagement of PD153035 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD153035 Hydrochloride with other alternative Epidermal Growth Factor Receptor (EGFR) inhibitors, focusing on the in vivo confirmation of target engagement. Experimental data, detailed protocols, and visual diagrams are presented to facilitate a clear understanding of the methodologies and findings.
Introduction to this compound
This compound is a potent and highly specific inhibitor of the EGFR tyrosine kinase.[1] Its mechanism of action involves the inhibition of EGF-dependent autophosphorylation of the EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] In vivo studies have demonstrated its ability to suppress EGFR phosphorylation in tumor xenografts, confirming its target engagement in a physiological setting.
Comparative In Vivo Target Engagement of EGFR Inhibitors
Confirming that a drug reaches and interacts with its intended target in a living organism is a crucial step in preclinical drug development. For EGFR inhibitors, this is often demonstrated by measuring the reduction in the phosphorylation of EGFR in tumor tissues following drug administration. The following table summarizes the in vivo target engagement data for this compound and other well-established EGFR inhibitors.
| Compound | Animal Model | Tumor Model | Dose and Route | Time Point | p-EGFR Inhibition (%) | Assay Method |
| This compound | Athymic Nude Mice | A431 Human Epidermoid Carcinoma Xenografts | 80 mg/kg, i.p. | 15 minutes | 80-90% | Not specified, likely Western Blot or ELISA |
| Gefitinib | Athymic Nude Mice | Human Tumor Xenografts | 100-200 mg/kg | Not specified | Dose-dependent decrease | Western Blot |
| Erlotinib | Athymic Nude Mice | SPC-A-1 Xenografts | 50 mg/kg, oral | 3 hours | ~90% | Western Blot, ELISA |
Experimental Protocols
Accurate assessment of in vivo target engagement relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to quantify the inhibition of EGFR phosphorylation in tumor xenografts.
Animal Model and Drug Administration
-
Animal Model: Athymic nude mice (6-8 weeks old) are commonly used for establishing tumor xenografts.
-
Cell Line: A431 cells, which overexpress EGFR, are a standard choice for xenograft studies of EGFR inhibitors.
-
Tumor Implantation: 1-10 million A431 cells in a sterile suspension (e.g., PBS or Matrigel) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment. Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Drug Administration: this compound is prepared in a suitable vehicle and administered to the mice via intraperitoneal (i.p.) injection at the desired dose.
Tumor Sample Collection and Processing
-
Euthanasia and Tumor Excision: At predetermined time points after drug administration, mice are euthanized, and the tumors are promptly excised.
-
Sample Preparation: A portion of the tumor is snap-frozen in liquid nitrogen for subsequent protein extraction (for Western blot or ELISA), while another portion can be fixed in formalin for immunohistochemistry.
-
Protein Extraction: The frozen tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. The lysate is then centrifuged to remove cellular debris, and the supernatant containing the total protein is collected.
Western Blot Analysis for Phospho-EGFR
-
Protein Quantification: The total protein concentration in the tumor lysates is determined using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software. To normalize the data, the membrane is often stripped and re-probed with an antibody for total EGFR. The ratio of p-EGFR to total EGFR is then calculated to determine the extent of inhibition.
Immunohistochemistry (IHC) for Phospho-EGFR
-
Tissue Fixation and Sectioning: Formalin-fixed tumors are embedded in paraffin, and thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: The slides are deparaffinized and rehydrated, followed by an antigen retrieval step (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer) to unmask the antigenic sites.
-
Staining: The sections are incubated with a primary antibody against phospho-EGFR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Visualization: For enzymatic detection, a chromogenic substrate (e.g., DAB) is added to produce a colored precipitate at the site of the antigen. The slides are then counterstained (e.g., with hematoxylin) and imaged under a microscope. The intensity and distribution of the staining provide a qualitative or semi-quantitative assessment of p-EGFR levels in the tumor tissue.
Visualizing Key Processes and Comparisons
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: EGFR signaling pathway and the point of inhibition by PD153035 HCl.
Caption: Experimental workflow for confirming in vivo target engagement.
Caption: Comparison of PD153035 HCl with alternative EGFR inhibitors.
References
A Researcher's Guide to Utilizing PD153035 Hydrochloride: A Comparative Analysis with Negative Controls and Alternative EGFR Inhibitors
For Immediate Publication
[Shanghai, China] – December 10, 2025 – For researchers, scientists, and drug development professionals investigating the epidermal growth factor receptor (EGFR) signaling pathway, the selection of appropriate inhibitors and controls is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of PD153035 Hydrochloride, a potent EGFR tyrosine kinase inhibitor, with appropriate negative controls and other commonly used EGFR inhibitors. This document outlines experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research endeavors.
Understanding this compound: A Potent and Specific EGFR Inhibitor
This compound is a member of the 4-anilinoquinazoline (B1210976) class of compounds that potently and specifically inhibits the tyrosine kinase activity of EGFR.[1][2] Its mechanism of action involves competing with ATP for binding to the kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3][4] The high affinity of PD153035 for EGFR is demonstrated by its low nanomolar to picomolar IC50 and Ki values.[1][2]
The Critical Role of a Negative Control
In experiments involving specific inhibitors like PD153035, a negative control is essential to distinguish the on-target effects from non-specific or off-target effects of the compound or its vehicle. An ideal negative control would be a molecule structurally almost identical to PD153035 but devoid of its EGFR inhibitory activity.
Recommended Negative Control Strategy
In the absence of a specific inactive analog, the most rigorous and widely accepted negative control is the vehicle control . This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] Therefore, treating cells or animals with the same concentration of DMSO used to deliver PD153035 serves as the primary negative control. This accounts for any effects the solvent may have on the experimental system.
Performance Comparison: this compound vs. Alternative EGFR Inhibitors
PD153035 is often compared with other first-generation EGFR inhibitors, such as Gefitinib (B1684475) (Iressa) and Erlotinib (B232) (Tarceva), which also belong to the 4-anilinoquinazoline family. The choice of inhibitor can depend on the specific research question, cell type, and desired potency.
Below is a summary of reported IC50 values for these inhibitors against the EGFR-overexpressing A431 human epidermoid carcinoma cell line. It is important to note that IC50 values can vary between studies depending on the specific assay conditions.
| Compound | Target | Cell Line | IC50 (in vitro enzyme assay) | IC50 (cell-based assay) | Reference(s) |
| This compound | EGFR | A431 | 0.025 nM | < 1 µM | [1][4] |
| Gefitinib | EGFR | A431 | 3.22 nM | 8.37 µM - 21.17 µM | [5] |
| Erlotinib | EGFR | A431 | 0.030 µM | ~1 µM | [6][7] |
Experimental Protocols
To ensure the reproducibility and validity of your findings, detailed experimental protocols are provided below for key assays used to evaluate the efficacy of EGFR inhibitors.
Western Blot Analysis of EGFR Phosphorylation
This protocol allows for the direct assessment of PD153035's inhibitory effect on EGFR autophosphorylation.
Materials:
-
EGFR-overexpressing cells (e.g., A431)
-
This compound
-
Vehicle control (DMSO)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve cells for 16-24 hours.
-
Pre-treat cells with various concentrations of PD153035 or vehicle control for 1-2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-EGFR to total EGFR and a loading control.[8][9]
Cell Viability/Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of PD153035 on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431)
-
This compound
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat cells with a serial dilution of PD153035 or vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of PD153035 in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
EGFR-overexpressing cancer cells (e.g., A431)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control solution
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer PD153035 or vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[13][14][15]
Visualizing Key Concepts
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of PD153035.
Caption: General experimental workflow for evaluating PD153035.
Caption: Logic for interpreting results using a vehicle control.
By employing appropriate controls, standardized protocols, and a clear understanding of the comparative efficacy of different inhibitors, researchers can generate high-quality, reliable data to advance the field of EGFR-targeted therapies.
References
- 1. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Athymic nude mice as an experimental model for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PD153035 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of PD153035 Hydrochloride, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, with other receptor tyrosine kinases (RTKs). Designed for researchers, scientists, and drug development professionals, this document furnishes a detailed comparison of PD153035's inhibitory activity, supported by experimental data, to aid in its precise application in research and development.
Executive Summary
This compound is a highly potent and specific inhibitor of EGFR tyrosine kinase, demonstrating a multi-order of magnitude greater selectivity for EGFR over other RTKs. Experimental data reveals that while it potently inhibits EGFR in the picomolar range, its activity against other kinases, including the closely related HER2/neu, is significantly lower, occurring at micromolar concentrations. This high selectivity makes PD153035 an invaluable tool for dissecting EGFR-specific signaling pathways and for the development of targeted cancer therapeutics.
Comparative Inhibitory Activity of this compound
The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. PD153035 has been shown to be exceptionally selective for EGFR.
Table 1: Inhibitory Activity of PD153035 against various Receptor Tyrosine Kinases
| Kinase Target | Inhibition Constant (Ki) / IC50 | Reference |
| EGFR | 5 pM (Ki) | [1][2] |
| HER2/neu (ErbB2) | 1400-2800 nM (concentration for reduction of phosphorylation in cells) | [3] |
| PDGFR, FGFR, CSF-1R, Insulin Receptor, src | >50 µM (no significant effect) |
Data compiled from published studies. The significant difference in inhibitory concentrations underscores the high selectivity of PD153035 for EGFR.
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibition studies, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Continuous-Read Spectrophotometric Assay)
This protocol is adapted from a standard method for determining the inhibitory potency of compounds against purified kinase domains.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2/neu, etc.)
-
This compound (stock solution in DMSO)
-
ATP
-
Synthetic peptide substrate (specific for the kinase of interest)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of ≤1% in the assay is recommended to avoid solvent effects.
-
Reaction Mix Preparation: Prepare a master mix containing the kinase assay buffer, the specific kinase, and the peptide substrate.
-
Assay Plate Setup:
-
Add 1 µL of the diluted PD153035 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each PD153035 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of PD153035.
Experimental Workflow for Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound stands out as a highly specific and potent inhibitor of the EGFR tyrosine kinase. Its minimal cross-reactivity with other receptor tyrosine kinases, as evidenced by the significant disparity in inhibitory concentrations, makes it an exemplary tool for targeted research. This guide provides the necessary data and protocols to empower researchers to confidently utilize PD153035 in their studies of EGFR-mediated cellular processes and in the development of next-generation targeted therapies.
References
Reversing the Resistance: A Comparative Guide to PD153035 Hydrochloride in Overcoming Multidrug Resistance
For researchers, scientists, and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, the quest for effective reversal agents is paramount. This guide provides an in-depth comparison of PD153035 Hydrochloride, an Epidermal Growth Factor Receptor (EGFR) inhibitor, and its efficacy in reversing MDR, particularly in cancers overexpressing the ATP-binding cassette (ABC) transporter ABCG2. We present supporting experimental data, detailed protocols, and a comparative analysis with other known MDR reversal agents.
Multidrug resistance is a significant impediment to successful cancer chemotherapy, often mediated by the overexpression of ABC transporters that actively efflux anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] The ABCG2 protein, also known as breast cancer resistance protein (BCRP), is a key player in this process.[1] this compound has emerged as a promising agent to counteract this resistance.
This compound: A Dual-Action Approach to MDR Reversal
PD153035 is a potent inhibitor of EGFR tyrosine kinase.[2] Its mechanism in reversing ABCG2-mediated MDR is twofold. Firstly, it directly inhibits the efflux function of the ABCG2 transporter, leading to increased intracellular accumulation of chemotherapeutic drugs. Secondly, it down-regulates the expression of the ABCG2 protein itself.[3] This dual action makes it a compelling candidate for combination therapies to resensitize resistant cancer cells to conventional anticancer drugs.
Quantitative Analysis of MDR Reversal by PD153035
The efficacy of PD153035 in reversing MDR has been demonstrated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of different chemotherapeutic agents in the absence and presence of PD153035, along with the fold reversal (FR) of resistance. A higher FR value indicates a more potent reversal of resistance.
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without PD153035 | IC50 (nM) with 3µM PD153035 | Fold Reversal (FR) |
| H460/MX20 (ABCG2-overexpressing) | Mitoxantrone | 156.3 ± 15.2 | 18.1 ± 2.1 | 8.6 |
| H460/MX20 (ABCG2-overexpressing) | SN-38 | 89.7 ± 9.8 | 9.2 ± 1.1 | 9.8 |
| H460/MX20 (ABCG2-overexpressing) | Topotecan | 215.4 ± 22.3 | 25.3 ± 3.0 | 8.5 |
| S1-M1-80 (ABCG2-overexpressing) | Mitoxantrone | 121.2 ± 11.5 | 15.2 ± 1.8 | 8.0 |
| S1-M1-80 (ABCG2-overexpressing) | SN-38 | 75.4 ± 8.1 | 8.1 ± 0.9 | 9.3 |
| S1-M1-80 (ABCG2-overexpressing) | Topotecan | 188.6 ± 19.2 | 22.1 ± 2.5 | 8.5 |
| H460 (Parental) | Mitoxantrone | 5.2 ± 0.6 | 4.8 ± 0.5 | 1.1 |
| S1 (Parental) | Mitoxantrone | 4.9 ± 0.5 | 4.5 ± 0.4 | 1.1 |
Data compiled from Zhang et al., Cancer Letters, 2018.[3]
Comparative Analysis with Other MDR Reversal Agents
To provide a broader perspective, the following table compares the MDR reversal activity of PD153035 with other well-known inhibitors targeting different ABC transporters.
| Reversal Agent | Target Transporter(s) | Typical Fold Reversal (FR) | Reference Compound |
| This compound | ABCG2 | ~8-10 | - |
| Tariquidar (XR9576) | P-glycoprotein (ABCB1) | Varies (e.g., 5-fold for doxorubicin (B1662922) in MC26 cells)[1] | Yes |
| Ko143 | ABCG2 | Potent, can be >200-fold selective over P-gp[4] | Yes |
| Fumitremorgin C (FTC) | ABCG2 | Potent, can almost completely reverse resistance[5][6] | Yes |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in validating MDR reversal, the following diagrams are provided.
Caption: Mechanism of PD153035 in reversing ABCG2-mediated multidrug resistance.
Caption: General experimental workflow for validating multidrug resistance reversal.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent, with or without the MDR reversal agent (e.g., PD153035), for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold reversal (FR) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the reversal agent.[7]
Drug Accumulation Assay (Rhodamine 123 Assay)
This assay measures the intracellular accumulation of a fluorescent substrate of ABC transporters, such as Rhodamine 123.[8][9]
-
Cell Preparation: Harvest and wash the cancer cells.
-
Incubation: Incubate the cells with the MDR reversal agent (or control) for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add the fluorescent substrate (e.g., Rhodamine 123 at a final concentration of 5 µM) and incubate for a further period (e.g., 90 minutes).
-
Washing: Wash the cells with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence in the presence of the reversal agent indicates inhibition of efflux.
Western Blot for ABCG2 Expression
Western blotting is used to detect the levels of specific proteins, in this case, the ABCG2 transporter.
-
Cell Lysis: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of ABCG2 protein.
ABCG2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABCG2 transporter, which is coupled to substrate transport.
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCG2.
-
Assay Reaction: Incubate the membrane vesicles with ATP and the test compound (e.g., PD153035) in an appropriate buffer.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay). An increase or decrease in ATPase activity in the presence of the test compound can indicate an interaction with the transporter.[10]
Conclusion
This compound demonstrates significant potential in reversing ABCG2-mediated multidrug resistance through a dual mechanism of inhibiting transporter function and down-regulating its expression. The provided experimental data and protocols offer a solid foundation for further research and development in this critical area of oncology. The comparison with other MDR reversal agents highlights the specific efficacy of PD153035 against ABCG2, underscoring the importance of targeted approaches in overcoming drug resistance.
References
- 1. Tariquidar | P-gp | TargetMol [targetmol.com]
- 2. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of MRP7 (ABCC10)-Mediated Multidrug Resistance by Tariquidar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genomembrane.com [genomembrane.com]
Unveiling the Downstream Consequences of PD153035 Hydrochloride on Akt/MAPK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD153035 Hydrochloride's effects on the Akt and MAPK signaling pathways, benchmarked against other well-established kinase inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the objective assessment of this compound's performance.
Introduction to this compound
This compound is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a critical cell surface receptor that, upon activation by ligands such as EGF, instigates a cascade of intracellular signaling events that are central to cell proliferation, survival, and differentiation. Two of the most prominent signaling axes downstream of EGFR are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. Dysregulation of these pathways is a common hallmark of various cancers, making EGFR an attractive target for therapeutic intervention. PD153035 exerts its inhibitory effect by competing with ATP for its binding site on the EGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.
The EGFR Signaling Network: Akt and MAPK Pathways
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades.
-
The PI3K/Akt Pathway: Phosphorylated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Activated EGFR also recruits the adaptor protein Grb2, which in turn activates the GTPase Ras. Ras then activates Raf kinase, initiating a phosphorylation cascade through MEK1/2 and subsequently ERK1/2 (also known as p44/42 MAPK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately influencing gene expression involved in cell proliferation, differentiation, and migration.
Comparative Analysis of Inhibitor Performance
The efficacy of this compound in modulating the Akt and MAPK pathways is best understood in comparison to other inhibitors targeting different nodes of the EGFR signaling network. This section presents available quantitative data on the inhibitory concentrations (IC50) of PD153035 and selected alternative inhibitors.
For a comprehensive comparison, the following tables summarize the IC50 values of other well-characterized inhibitors targeting EGFR, PI3K, and MEK.
Table 1: Comparison of EGFR Inhibitors
| Inhibitor | Target | IC50 (EGFR Autophosphorylation) | Cell Line | Reference |
| PD153035 | EGFR | 14 nM | A431 | [3] |
| Gefitinib | EGFR | 33 nM | In vitro kinase assay | ResearchGate |
| Erlotinib | EGFR | Not specified | - | - |
Table 2: Comparison of Downstream Pathway Inhibitors
| Inhibitor | Target | IC50 (Target Phosphorylation) | Cell Line | Reference |
| LY294002 | PI3K | ~1.4 µM (for Akt phosphorylation) | Various | J Biol Chem |
| U0126 | MEK1/2 | 50-100 nM (for ERK phosphorylation) | Various | Multiple Sources |
| PD98059 | MEK1 | 2-7 µM (for ERK phosphorylation) | Various | Multiple Sources |
Experimental Methodologies
To enable researchers to replicate and validate the findings related to the effects of PD153035 and other inhibitors on the Akt/MAPK pathways, detailed experimental protocols are provided below.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, aspirate the growth medium and replace it with a serum-free medium for 12-24 hours prior to treatment.
-
Inhibitor Preparation: Prepare a concentrated stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Add the diluted inhibitor solutions to the cells and incubate for a predetermined period (e.g., 1-2 hours) to allow for target engagement. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Ligand Stimulation: To induce pathway activation, add EGF to the cell culture medium at a final concentration of 10-100 ng/mL for a short duration (e.g., 5-15 minutes).
Protein Extraction (Cell Lysis)
-
Cell Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins into a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting for Phospho-Akt and Phospho-ERK
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and phosphorylated ERK (e.g., p-ERK Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total Akt and total ERK.
Visualizing the Molecular Interactions and Workflows
To provide a clearer understanding of the signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
